5-Bromo-2-chloro-4-(methylthio)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIMJSNRAAYBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483074 | |
| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59549-51-8 | |
| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to 5-Bromo-2-chloro-4-(methylthio)pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 59549-51-8
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals on the versatile pyrimidine derivative, 5-Bromo-2-chloro-4-(methylthio)pyrimidine. This multifaceted compound has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of targeted cancer therapy. Its unique structural features, including strategically positioned reactive sites, make it an invaluable precursor for the development of potent and selective kinase inhibitors.
Compound Properties and Specifications
This compound is a halogenated pyrimidine derivative that serves as a key intermediate in organic synthesis.[1][2] Its distinct substitution pattern provides multiple avenues for chemical modification, a critical attribute for the construction of diverse molecular libraries in drug discovery programs.[1]
| Property | Value | Reference(s) |
| CAS Number | 59549-51-8 | [3] |
| Molecular Formula | C₅H₄BrClN₂S | [1][3] |
| Molecular Weight | 239.52 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in polar organic solvents | [2] |
| Alternate Name | 5-Bromo-2-chloro-4-(methylthio)-1,3-diazine | [4] |
Synthesis and Spectroscopic Data
The synthesis of this compound is readily achievable from commercially available starting materials. The most common synthetic route involves the selective thiomethylation of a di-chlorinated pyrimidine precursor.
Experimental Protocol: Synthesis
A general and efficient procedure for the preparation of this compound is as follows[5]:
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium thiomethoxide
-
Anhydrous acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile, add sodium thiomethoxide (1.0 eq) at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is poured into water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from hexane to yield this compound as a solid.[5]
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.31 (s, 1H), 2.59 (s, 3H) | [5] |
| ¹³C NMR | Data not explicitly found in searches, but expected peaks would correspond to the pyrimidine ring carbons and the methylthio carbon. | |
| Mass Spec. | Specific fragmentation data not found, but the molecular ion peak would be expected at m/z 239.52. | |
| FT-IR | Specific spectrum not found, but characteristic peaks for C-Br, C-Cl, C-S, and aromatic C-N stretching would be present. |
Chemical Reactivity and Synthetic Applications
The chemical versatility of this compound stems from the differential reactivity of its halogen substituents, making it an ideal substrate for sequential and site-selective modifications.[1] This allows for the controlled and strategic introduction of various functional groups, a cornerstone of modern medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, primarily at the C4 and C2 positions. The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position and the chlorine atom at the C2 position serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
This reaction is instrumental in forming C-C bonds by coupling the pyrimidine core with boronic acids or their esters. This is a widely used method for introducing aryl or heteroaryl moieties.
Generalized Experimental Protocol (adapted from similar pyrimidines):
-
In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
This reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Generalized Experimental Protocol (adapted from similar pyrimidines):
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Add an anhydrous, degassed solvent such as toluene.
-
Heat the reaction mixture until completion.
-
After cooling, the reaction is quenched and the product is extracted.
-
Purification is typically achieved by column chromatography.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved kinase inhibitors. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinase families implicated in cancer cell proliferation, survival, and angiogenesis.
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is linked to numerous cancers.
Caption: Role of Aurora Kinases in Mitosis and Point of Inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a key driver of cell proliferation and is frequently dysregulated in various cancers.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR Signaling in Angiogenesis and Therapeutic Intervention.
Inhibitors of the PI3K/Akt/mTOR and Hippo Pathways
Derivatives of this compound also serve as scaffolds for inhibitors of other critical cancer-related signaling cascades, including the PI3K/Akt/mTOR and Hippo pathways, which regulate cell growth, proliferation, and apoptosis.
Caption: Overview of PI3K/Akt/mTOR and Hippo Pathways Inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its predictable reactivity and suitability for a range of synthetic transformations have established it as a cornerstone in the development of novel kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in their drug discovery endeavors.
References
An In-depth Technical Guide to 5-Bromo-2-chloro-4-(methylthio)pyrimidine for Researchers and Drug Development Professionals
Introduction: 5-Bromo-2-chloro-4-(methylthio)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring distinct reactive sites, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, key synthetic protocols, and its applications in drug discovery.
Core Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to almost white powder or crystal.[1] Its core structure consists of a pyrimidine ring substituted with a bromine atom, a chlorine atom, and a methylthio group, providing multiple avenues for chemical modification.
Data Presentation: Physicochemical Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrClN₂S | [2] |
| Molecular Weight | 239.52 g/mol | [2] |
| CAS Number | 59549-51-8 | [3] |
| Melting Point | 45 - 49 °C | [4] |
| Boiling Point | ~309.5 °C (Predicted) | [5] |
| Appearance | White to almost white powder to crystal | [1][4] |
| Purity | ≥ 98% (GC) | [4] |
| Storage | Store at room temperature in a dry, sealed place. | [1][2] |
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.31 (s, 1H), 2.59 (s, 3H).[3]
-
Mass Spectrometry: The monoisotopic mass is 237.89671 g/mol .[6] Due to the presence of bromine and chlorine isotopes, the mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion.[7]
Experimental Protocols
The synthetic utility of this compound is primarily leveraged through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the selective functionalization of the pyrimidine core to build complex molecular architectures.
Synthesis of this compound
A general procedure for the preparation of the title compound involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methanethiol.[3]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Sodium methanethiol
-
Anhydrous acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1 eq.) in anhydrous acetonitrile, add sodium methanethiol (1 eq.).[3]
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Upon completion, pour the mixture into water and extract with dichloromethane.[3]
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
Purify the crude product by recrystallization from hexane to yield the target compound.[3]
Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds on the pyrimidine ring allows for selective coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Degassed solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of various amino-pyrimidines.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 3 mol%), and the base (1.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[4] Its pyrimidine core is a common scaffold in numerous therapeutic agents.
Kinase Inhibitors
A significant application of this compound is in the development of kinase inhibitors.[5][8] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[5] Derivatives of this compound have been used to synthesize compounds that show inhibitory activity against kinases like cyclin-dependent kinase 2 (CDK2).[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 63810-78-6 | 5-Bromo-4-chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]
- 3. This compound | 59549-51-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 6. PubChemLite - this compound (C5H4BrClN2S) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
The Synthetic Heart of Discovery: An In-depth Technical Guide to the Mechanism of Action of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloro-4-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. While not typically an active therapeutic agent in itself, it serves as a crucial and versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic arrangement of reactive sites—a bromine atom, a chlorine atom, and a methylthio group—allows for selective and sequential chemical modifications, making it an ideal scaffold for the development of potent and specific inhibitors of various biological targets. This technical guide elucidates the mechanism of action of this compound by examining its pivotal role as a precursor in the synthesis of kinase inhibitors and other anticancer agents. Through a detailed exploration of the downstream compounds, we reveal the signaling pathways and molecular interactions that are ultimately modulated.
Core Utility: A Versatile Synthetic Intermediate
The primary role of this compound in drug discovery is that of a synthetic intermediate.[1] The differential reactivity of its substituents is the key to its utility:
-
2-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties.
-
4-Methylthio Position: The methylthio group can be oxidized to a sulfoxide or sulfone, which can then be displaced by nucleophiles.
-
5-Bromo Position: The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the addition of aryl or heteroaryl groups.
This multi-faceted reactivity allows for the systematic construction of complex molecules with tailored biological activities.
Mechanism of Action via Downstream Kinase Inhibition
A predominant application of this compound is in the synthesis of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this pyrimidine scaffold have been shown to target several important kinases.
Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Derivatives of 5-bromopyrimidine have been successfully synthesized and identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[4] Its aberrant activity is frequently observed in various cancers.
The pyrimidine core of the inhibitors synthesized from this compound acts as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of CDK2. The various substituents introduced via the reactive handles of the parent molecule then form specific interactions with amino acid residues in the kinase domain, leading to potent and selective inhibition.
Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives against CDK2
| Compound Reference | Target Kinase | IC50 (µM) | Cell Line(s) Tested |
| Compound 9h (from study) | CDK2 | 0.299 | HCT-116, HeLa, MCF-7 |
| R-Roscovitine (Reference) | CDK2 | 0.321 | HCT-116, HeLa, MCF-7 |
| Compound 9e (from study) | CDK2 | 0.392 | HCT-116, HeLa, MCF-7 |
| Compound 4 (from study)[3] | CDK2 | 0.24 | HCT-116, MCF-7, HepG2, A549 |
Note: The compounds in this table are derivatives synthesized from pyrimidine precursors and are presented to illustrate the biological potential of the core scaffold.
Alternative Mechanism: Tubulin Polymerization Inhibition
In addition to kinase inhibition, 2,4,5-substituted pyrimidine derivatives have been identified as a novel class of tubulin polymerization inhibitors.[5][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Certain derivatives have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This mode of action is distinct from kinase inhibition and highlights the versatility of the pyrimidine scaffold in generating compounds with diverse biological activities.
Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of a Representative Indole-Pyrimidine Derivative
| Compound Reference | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) | Cell Line(s) Tested |
| Compound 4k (from study)[5] | 0.79 | 16-62 | BEL-7402 and others |
Note: This compound is a derivative synthesized from a pyrimidine precursor, illustrating an alternative mechanism of action.
Experimental Protocols
General Synthesis of a 2-Anilino-5-bromopyrimidine Derivative
This protocol describes a general method for the nucleophilic substitution of the 2-chloro group of a 5-bromopyrimidine with an aniline derivative, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous isopropanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous isopropanol, add the substituted aniline (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white microplates
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells, followed by the addition of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a cornerstone of synthetic medicinal chemistry, enabling the creation of diverse and potent bioactive molecules. Its mechanism of action is best understood through the lens of its synthetic utility. By providing a versatile scaffold for the construction of kinase inhibitors and other targeted therapies, it indirectly modulates critical cellular signaling pathways involved in cell proliferation, survival, and division. The continued exploration of this and similar pyrimidine cores will undoubtedly lead to the discovery of novel therapeutics for a range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel CDK2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectral Analysis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Bromo-2-chloro-4-(methylthio)pyrimidine. Aimed at researchers, scientists, and professionals in the field of drug development, this document details available spectral information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. The presence of bromo, chloro, and methylthio functional groups on the pyrimidine ring makes it a versatile building block for the synthesis of more complex molecules. Accurate spectral characterization is crucial for its identification and for ensuring its purity in subsequent applications. This guide summarizes the available spectral data and provides generalized experimental protocols for its acquisition.
Spectroscopic Data
The following sections present the available and predicted spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR Data
An experimental ¹H NMR spectrum has been reported for this compound.[1] The data, acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent, is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.31 | Singlet | 1H | Pyrimidine C6-H |
| 2.59 | Singlet | 3H | S-CH₃ |
¹³C NMR Data
| Assignment | Expected Chemical Shift (δ) ppm |
| S-CH₃ | 10 - 20 |
| C5-Br | 110 - 125 |
| C6-H | 150 - 160 |
| C2-Cl | 155 - 165 |
| C4-S | 170 - 180 |
Infrared (IR) Spectroscopy
Experimental IR spectral data for this compound is not widely published. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100 | C-H stretch | Aromatic (pyrimidine ring) |
| 2920 - 3000 | C-H stretch | Aliphatic (methyl group) |
| ~1550 | C=N stretch | Pyrimidine ring |
| ~1450 | C=C stretch | Pyrimidine ring |
| 1000 - 1200 | C-Cl stretch | Chloro group |
| 600 - 800 | C-S stretch | Thioether |
| 500 - 600 | C-Br stretch | Bromo group |
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 238.90399 |
| [M+Na]⁺ | 260.88593 |
| [M+NH₄]⁺ | 255.93053 |
| [M+K]⁺ | 276.85987 |
| [M-H]⁻ | 236.88943 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for pyrimidine derivatives.
NMR Spectroscopy
A sample of 5-10 mg of the purified compound is typically dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on a spectrometer, commonly operating at a frequency of 300 MHz or higher for ¹H NMR.
IR Spectroscopy
An IR spectrum can be obtained using various techniques. For solid samples, the KBr pellet method is common, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
Mass Spectrometry
For mass spectrometry, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) will depend on the properties of the compound and the desired information.
Workflow for Spectral Data Acquisition
The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(methylthio)pyrimidine is a halogenated and sulfurated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility is rooted in the reactivity of its distinct functional groups: the bromo and chloro substituents, and the methylthio group. These sites allow for sequential and selective chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents.[1][2] Given its role in drug discovery, a thorough understanding of its physicochemical properties, namely solubility and stability, is critical for its effective handling, formulation, and biological application.
This guide provides a summary of the known characteristics of this compound and related pyrimidine derivatives, along with detailed experimental protocols for determining its solubility and stability profiles.
Physicochemical Properties
While specific data for this compound is limited, the properties of structurally similar compounds provide valuable insights.
| Property | Data for this compound & Analogs | Source |
| Molecular Formula | C5H4BrClN2S | [3][4] |
| Molecular Weight | 239.52 g/mol | [1][3] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 45.0 to 49.0 °C (for 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine) | [1][2] |
| Boiling Point | Predicted at approximately 309.5 °C (for 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine) | [1] |
| Aqueous Solubility | Expected to be low. A related compound, the methyl ester of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, shows slight solubility in water at 0.42 g/L. The carboxylic acid form is also poorly soluble in aqueous media. | [5] |
| Storage Conditions | Store at room temperature in a dry, sealed place, under an inert atmosphere, and protected from light. | [3][6] |
Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For pyrimidine derivatives, solubility can vary significantly with the solvent and temperature.[7][8]
3.1. General Solubility of Pyrimidine Derivatives
Studies on various pyrimidine derivatives have shown that their solubility generally increases with temperature.[7][8] Lipophilicity is another key factor; for instance, in a series of novel pyrimidine derivatives, lipophilicity was experimentally determined using reversed-phase thin-layer chromatography.[9]
3.2. Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.
3.2.1. Protocol for Kinetic Solubility Assay
This method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In duplicate, add 10 µL of the 20 mM DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in a microtube to achieve a final concentration of 400 µM.[10]
-
Incubation: Incubate the samples for a set period, for example, 2 hours, with agitation.[10]
-
Separation of Undissolved Compound: Pellet any precipitate by centrifugation at high speed or by filtration.[10]
-
Quantification:
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.[10]
3.2.2. Protocol for Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method measures the equilibrium solubility of a compound in a given solvent and is considered the gold standard.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). Ensure that solid material remains undissolved.[10]
-
Incubation: Incubate the vial at a constant temperature (e.g., 25 °C) with continuous stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[11]
-
Separation of Undissolved Compound: After incubation, filter the sample to remove any undissolved solid.[11]
-
Quantification: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method such as UHPLC-UV/Vis. A calibration curve should be prepared to quantify the compound's concentration.[11]
Stability Profile
The chemical stability of a compound determines its shelf-life and can impact its safety and efficacy. Stability is typically assessed under various conditions, including different pH values, temperatures, and light exposure.
4.1. General Stability of Heterocyclic Compounds
The stability of heterocyclic compounds is influenced by factors such as ring strain, aromaticity, and the nature and position of heteroatoms and substituents.[12] Thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often used to evaluate thermal stability.[13] For instance, a study on nitrogen-rich heterocyclic esters showed them to be thermally stable up to 250 °C.[13]
4.2. Experimental Protocol for Chemical Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound in solution.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Incubation Solutions: Prepare test solutions by diluting the stock solution in various buffers (e.g., pH 3, 7.4, and 9) to a final concentration suitable for analytical detection.
-
Stress Conditions:
-
pH Stability: Incubate the test solutions at different pH values at a constant temperature (e.g., 37 °C).
-
Thermal Stability: Incubate the test solution at an elevated temperature (e.g., 50 °C) in a neutral pH buffer.
-
Photostability: Expose the test solution in a neutral pH buffer to a controlled light source (e.g., a photostability chamber). A control sample should be kept in the dark.
-
-
Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for assessing the solubility and stability of a research compound like this compound.
References
- 1. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 63810-78-6 | 5-Bromo-4-chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]
- 4. This compound | 59549-51-8 [chemicalbook.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. This compound | 59549-51-8 [sigmaaldrich.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemical.journalspub.info [chemical.journalspub.info]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Bromo-2-chloro-4-(methylthio)pyrimidine (CAS No. 59549-51-8), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the target molecule and supplements it with information from structurally similar compounds. All data inferred from analogous compounds are duly noted.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: Based on the hazards of the structurally related compound 5-Bromo-2-(methylthio)pyrimidine, it is prudent to also consider it harmful if swallowed and capable of causing severe skin burns and eye damage.[1]
Quantitative Data Summary
The following tables summarize the known physical, chemical, and safety data for this compound and a closely related compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-chloro-4-(methylsulfanyl)pyrimidine | |
| CAS Number | 59549-51-8 | |
| Molecular Formula | C5H4BrClN2S | [2][3] |
| Molecular Weight | 239.52 g/mol | [2][3] |
| Physical Form | Solid | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | ≥ 97% |
Table 2: Toxicological Data (Inferred from structurally similar compounds)
| Parameter | Value | Species | Route | Source |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Data not available | Oral | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns (H314) | Data not available | Dermal | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage (H314) | Data not available | Ocular | [1] |
Note: The toxicological data is inferred from "5-Bromo-2-(methylthio)pyrimidine" and should be treated as indicative of potential hazards until specific data for the target compound becomes available.
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved |
3.2. Handling Procedures
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Minimize dust generation and accumulation.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
3.3. Storage Procedures
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep in a dark place under an inert atmosphere.[3]
-
Recommended storage is at room temperature.[3]
-
The structurally similar compound 5-Bromo-2-(methylthio)pyrimidine is noted to be hygroscopic; therefore, protection from moisture is crucial.[1]
Emergency Procedures
4.1. First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First Aid Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Combustion may produce hazardous gases including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]
4.3. Accidental Release Measures (Spill Response)
-
Personal Precautions: Use personal protective equipment as outlined in Table 3. Avoid dust formation. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Disposal Considerations
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as an unused product.[1]
-
Always dispose of waste in accordance with local, state, and federal regulations.
Mandatory Visualizations
The following diagrams illustrate key safety and emergency workflows.
Caption: Workflow for handling a chemical spill of this compound.
Caption: First aid response workflow for exposure to this compound.
Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for any chemical before use and adhere to all applicable safety regulations.
References
synthesis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine from 5-bromo-2,4-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine from 5-bromo-2,4-dichloropyrimidine. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the chemical transformation.
Core Synthesis Overview
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The starting material, 5-bromo-2,4-dichloropyrimidine, possesses two reactive chloro-substituents at the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. This inherent reactivity allows for the selective displacement of the C4-chloro group with a methylthio- group, yielding the desired product. The reaction is typically carried out using sodium thiomethoxide as the source of the methylthio nucleophile in an appropriate solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2,4-dichloropyrimidine | [1] |
| Reagent | Sodium methanethiol (Sodium thiomethoxide) | [1] |
| Solvent | Anhydrous Acetonitrile | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Product Yield | 70% | [1] |
| Product Characterization (¹H-NMR, 400 MHz, CDCl₃) | δ 8.31 (s, 1H), 2.59 (s, 3H) | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine.[1]
Materials:
-
5-bromo-2,4-dichloropyrimidine (1.0 eq.)
-
Sodium methanethiol (1.0 eq.)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 50 mL of anhydrous acetonitrile, add 2 g (28.5 mmol, 1.0 eq.) of sodium methanethiol and 6.5 g (28.5 mmol, 1.0 eq.) of 5-bromo-2,4-dichloropyrimidine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, pour the mixture into water.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization from hexane to obtain 4 g of this compound as the final product.
Reaction Pathway
The following diagram illustrates the synthetic pathway for the formation of this compound from 5-bromo-2,4-dichloropyrimidine.
References
The Reactivity of Halogenated Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyrimidines are a cornerstone in medicinal chemistry, serving as versatile synthons for the development of a vast array of therapeutic agents. Their unique electronic properties, arising from the electron-deficient nature of the pyrimidine ring and the diverse characteristics of halogen substituents, allow for a wide range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of halogenated pyrimidine derivatives, focusing on key reactions, experimental protocols, and their implications in drug design and development.
Core Principles of Reactivity
The reactivity of halogenated pyrimidines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions, a crucial class of transformations for these substrates, generally follows the order of bond strength: I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive, often requiring milder reaction conditions, while chloropyrimidines are more stable and may necessitate more robust catalytic systems.[1] Fluorinated pyrimidines are typically the least reactive in these cross-coupling reactions.
Influence of Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts its reactivity. The general order of reactivity for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack and oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive. This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyrimidines.
Key Chemical Transformations
Halogenated pyrimidines undergo a variety of chemical transformations that are instrumental in the synthesis of complex drug molecules. This section details the most important of these reactions, providing both mechanistic insights and practical experimental guidance.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. This reaction is a fundamental method for introducing a wide range of nucleophiles, such as amines, alcohols, and thiols.
Regioselectivity: In dihalopyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution generally occurs preferentially at the C4 position.[2][3] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4.[3] However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring. For instance, introducing an electron-donating group at the C6 position can alter the electronic distribution and favor substitution at the C2 position.[2]
Experimental Protocol: Regioselective Amination of 2,4-dichloropyrimidine
This protocol describes the selective substitution of the C4-chloro group with an amine.
Materials:
-
2,4-dichloropyrimidine
-
Amine (e.g., morpholine)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a stir bar, add 2,4-dichloropyrimidine (1.0 equiv).
-
Dissolve the starting material in ethanol.
-
Add the amine (1.0-1.2 equiv) and triethylamine (1.5 equiv) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 4-amino-2-chloropyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures commonly found in pharmaceuticals.[4]
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between a halogenated pyrimidine and a boronic acid or ester.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5][6][7]
Quantitative Data for Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane | 100 | 24 | 71 | [8] |
| 2 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-dioxane/H₂O (2:1) | 100 (MW) | 0.33 | 80 | [9] |
| 3 | 5-bromopyrimidine | Phenylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 83 | [10] |
| 4 | 2-chloro-4-phenylpyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | (one-pot with first coupling) | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol details the mono-arylation at the more reactive C4 position.[9]
Materials:
-
2,4-dichloropyrimidine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-dioxane and Water
-
Microwave reactor vial
-
Stir bar
Procedure:
-
To a microwave reactor vial containing a stir bar, add 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.5-3 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15-20 minutes.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-chloro-4-arylpyrimidine product.
The Sonogashira coupling enables the formation of a C-C bond between a halogenated pyrimidine and a terminal alkyne, providing access to alkynylpyrimidine derivatives which are valuable intermediates in drug synthesis.[12]
Quantitative Data for Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | - | - |[12] | | 2 | 5-bromopyrimidine | 1-ethynyl-4-fluorobenzene | Pd(CF₃COO)₂ (2.5), PPh₃ (5) | CuI (5-7) | Et₃N | DMF | 80 | - | - |[12] | | 3 | 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |[13] | | 4 | Iodobenzene | Phenylacetylene | Pd₁@NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | >95 |[14] |
Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine
This protocol provides a general procedure for the coupling of a terminal alkyne to the C5 position of 5-bromopyrimidine.[12]
Materials:
-
5-bromopyrimidine
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Stir bar
Procedure:
-
To a dry Schlenk flask containing a stir bar, add 5-bromopyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halogenated pyrimidine and an amine.[15] This reaction is particularly useful for coupling less nucleophilic amines that are unreactive under SNAr conditions.
Quantitative Data for Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-chloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 95 | [4] |
| 2 | 2-chloropyrimidine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 80 | 88 | [4] |
| 3 | 2,4-dichloropyrimidine | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOt-Bu | Toluene | 110 | 85 (C2-amination) | [4] |
| 4 | 4-bromotoluene | Aniline | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU | PhMe | 100 | 85 | [2] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol describes a general procedure for the amination of 2-chloropyrimidines.[11]
Materials:
-
2-chloropyrimidine derivative
-
Amine (aryl or alkyl)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, deoxygenated toluene
-
Schlenk tube
-
Stir bar
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine derivative (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.4-2.0 equiv).
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (1.2 equiv).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
-
Heck Reaction: This reaction couples halogenated pyrimidines with alkenes to form substituted pyrimidines. The reaction typically requires a palladium catalyst and a base.[7][16]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It is an alternative to the Buchwald-Hartwig amination, often requiring higher temperatures.[5][17][18][19]
Halogen-Metal Exchange and Subsequent Reactions
Halogen-metal exchange reactions, typically using organolithium or Grignard reagents, convert the C-X bond into a C-metal bond, effectively reversing the polarity and transforming the electrophilic carbon into a nucleophilic one. This allows for subsequent reactions with a variety of electrophiles.
Grignard reagents (R-MgX) can be prepared from halogenated pyrimidines, although the electron-deficient nature of the ring can make this challenging. The reaction involves the insertion of magnesium metal into the carbon-halogen bond.[20][21]
Experimental Protocol: Preparation of a Pyrimidyl Grignard Reagent (General)
This protocol outlines the general steps for forming a Grignard reagent from a bromopyrimidine.
Materials:
-
Bromopyrimidine derivative (e.g., 2-bromopyrimidine)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equiv) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the bromopyrimidine (1.0 equiv) in anhydrous ether.
-
Add a small portion of the bromopyrimidine solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The resulting solution of the pyrimidylmagnesium halide can be used immediately in subsequent reactions with electrophiles.
Direct lithiation or lithium-halogen exchange using organolithium reagents (e.g., n-butyllithium) is another powerful method for generating nucleophilic pyrimidine species. Lithium-halogen exchange is generally very fast, even at low temperatures.[22][23]
Experimental Protocol: Lithium-Halogen Exchange on 5-Bromopyrimidine
This protocol describes the formation of 5-lithiopyrimidine and its subsequent reaction with an electrophile.
Materials:
-
5-bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF or diethyl ether
-
Electrophile (e.g., benzaldehyde)
-
Schlenk flask
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 5-bromopyrimidine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.
-
Add the electrophile (1.1 equiv) dropwise to the solution of 5-lithiopyrimidine.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as needed.
Application in Drug Discovery: Kinase Inhibitors
Halogenated pyrimidines are privileged scaffolds in the design of kinase inhibitors, a major class of anticancer drugs. The pyrimidine core often serves as a hinge-binding motif, while the substituents at various positions, introduced through the reactions described above, are crucial for achieving potency and selectivity.
Structure-Activity Relationships (SAR)
The nature and position of the halogen atom can significantly influence the biological activity of pyrimidine-based kinase inhibitors. Halogens can form halogen bonds with the protein backbone, contributing to binding affinity. They also modulate the electronic properties and lipophilicity of the molecule, affecting its pharmacokinetic and pharmacodynamic properties.
Comparative IC₅₀ Values of Halogenated Pyrimidine-Based Kinase Inhibitors
| Kinase Target | Pyrimidine Derivative | Halogen | Position | IC₅₀ (nM) | Reference |
| EGFR (T790M) | Osimertinib | - | - | ~1 | [24] |
| EGFR (L858R) | Osimertinib | - | - | ~1 | [24] |
| p38α MAPK | Pyrazolo[1,5-a]pyridine analog | - | - | - | [25] |
| p38α MAPK | Pyrimidine analog | - | - | 250 | [19] |
| Topoisomerase I | 7-Azaindenoisoquinoline | 3-Fluoro | 3 | MGM GI₅₀ 33 | [26] |
| Topoisomerase I | 7-Azaindenoisoquinoline | 3-Chloro | 3 | MGM GI₅₀ 100 | [26] |
Note: Data is often presented for complex derivatives where the pyrimidine is a core component. Direct comparison of simple halogenated pyrimidines is less common in the literature.
Signaling Pathways
Pyrimidine-based inhibitors often target key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives
Caption: Simplified EGFR signaling pathway and the point of intervention by pyrimidine-based tyrosine kinase inhibitors.[10][14][17][23][24][25][27][28][29]
Experimental and Screening Workflows
The discovery and optimization of halogenated pyrimidine derivatives as drug candidates often involve high-throughput screening (HTS) and systematic optimization of reaction conditions.
Workflow for High-Throughput Screening of Kinase Inhibitors
Caption: A general workflow for high-throughput screening of a pyrimidine derivative library for kinase inhibitory activity.[1][30][31]
Workflow for Optimization of Palladium-Catalyzed Cross-Coupling
Caption: A logical workflow for the optimization of a palladium-catalyzed cross-coupling reaction involving a halogenated pyrimidine.
Conclusion
Halogenated pyrimidines are exceptionally valuable building blocks in modern drug discovery. A thorough understanding of their reactivity, including the predictable trends in halogen and positional reactivity, is crucial for the rational design of synthetic routes. The strategic application of nucleophilic aromatic substitution, a diverse array of palladium-catalyzed cross-coupling reactions, and halogen-metal exchange methodologies allows for the efficient and selective functionalization of the pyrimidine core. This chemical versatility, coupled with the privileged role of the pyrimidine scaffold in interacting with biological targets such as kinases, ensures that halogenated pyrimidines will continue to be a focal point of research and development in the pharmaceutical industry. This guide provides a foundational framework for harnessing the rich chemistry of these compounds to accelerate the discovery of novel therapeutics.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ullmann coupling-An overview - operachem [operachem.com]
- 19. researchgate.net [researchgate.net]
- 20. web.alfredstate.edu [web.alfredstate.edu]
- 21. d.web.umkc.edu [d.web.umkc.edu]
- 22. mdpi.com [mdpi.com]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. chemrevlett.com [chemrevlett.com]
- 26. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
The Pivotal Role of 5-Bromo-2-chloro-4-(methylthio)pyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-chloro-4-(methylthio)pyrimidine stands out as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring strategically placed bromine, chlorine, and methylthio groups, offers medicinal chemists a powerful tool for the synthesis of diverse and biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, detailing its application in the development of kinase inhibitors, anticancer agents, and antimicrobials, supplemented with quantitative data, experimental protocols, and pathway visualizations.
A Versatile Scaffold for Diverse Biological Targets
This compound serves as a crucial starting material for a variety of heterocyclic compounds. The differential reactivity of the chloro and bromo substituents allows for selective and sequential modifications, such as nucleophilic substitutions and cross-coupling reactions. This enables the introduction of a wide range of functionalities, leading to the generation of extensive compound libraries for biological screening.
Derivatives of this pyrimidine core have shown significant promise in several therapeutic areas:
-
Anticancer Agents: Many compounds synthesized from this intermediate exhibit potent cytotoxic activity against various cancer cell lines.
-
Kinase Inhibitors: The pyrimidine ring is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, and derivatives of this compound have been successfully developed as potent kinase inhibitors.
-
Antimicrobial Agents: The scaffold has been utilized to create novel compounds with activity against both Gram-positive and Gram-negative bacteria.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various derivatives synthesized using this compound or its close analogs as a starting material.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-pyrido[3,4-d]pyrimidine derivative | Various Cancer Targets | 0.09 - 1.58 | [1] |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [2] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | NCI-60 Panel | - | [3] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| 2-amino-pyrido[3,4-d]pyrimidine derivative | CDK2 | Nanomolar range | [1] |
| Pyrimidine Compound 33 | JAK1 | 2.1 | [4] |
| Pyrimidine Compound 33 | JAK2 | 12 | [4] |
| Pyrimidine Compound 33 | JAK3 | 923 | [4] |
| Pyrimidine Compound 33 | TYK2 | 12 | [4] |
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| m-Bromo substituted amino-pyrimidine | E. coli | Appreciable activity | [5] |
| p-Chloro substituted amino-pyrimidine | E. coli | Improved activity | [5] |
| 2,4-Dichloro substituted amino-pyrimidine | E. coli | Improved activity | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are representative experimental protocols for the synthesis of a key intermediate and for the evaluation of biological activity.
Synthesis of this compound
A general and efficient procedure for the preparation of the title compound is as follows:
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Sodium methanethiol
-
Anhydrous acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous acetonitrile, add sodium methanethiol (1.0 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of synthesized pyrimidine derivatives.
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Müller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular pathways targeted by these compounds is critical for rational drug design. Furthermore, visualizing the experimental workflow can aid in the planning and execution of research.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based drugs.
Caption: A generalized experimental workflow for drug discovery using the pyrimidine core.
Conclusion
This compound has firmly established its significance as a versatile and indispensable building block in medicinal chemistry. Its inherent reactivity and the ability to undergo selective modifications provide a robust platform for the synthesis of structurally diverse compounds with a wide spectrum of biological activities. The successful development of potent kinase inhibitors and anticancer agents from this scaffold underscores its therapeutic potential. As drug discovery continues to evolve, the strategic utilization of such privileged intermediates will undoubtedly remain a key driver in the quest for novel and effective medicines. This guide serves as a foundational resource for researchers aiming to harness the power of this remarkable pyrimidine derivative in their own drug development endeavors.
References
- 1. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Agrochemical Potential of 5-Bromo-2-chloro-4-(methylthio)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloro-4-(methylthio)pyrimidine is a key heterocyclic building block with significant potential in the development of novel agrochemicals. Its strategic placement of bromo, chloro, and methylthio functional groups on the pyrimidine core allows for diverse chemical modifications, leading to the synthesis of potent herbicidal and fungicidal agents. This technical guide explores the application of this versatile intermediate in agrochemical synthesis, detailing its role in creating active compounds, their mechanisms of action, and the experimental protocols for their evaluation.
Introduction: A Versatile Scaffold for Agrochemical Discovery
The pyrimidine ring is a fundamental scaffold in a multitude of biologically active compounds, including several commercial agrochemicals. The subject of this guide, this compound, serves as a crucial starting material or intermediate in the synthesis of a new generation of crop protection agents. The differential reactivity of the chloro and bromo substituents allows for selective and sequential chemical transformations, making it an ideal platform for creating diverse libraries of candidate molecules for screening. While this compound itself is not typically the final active ingredient, its structural motifs are integral to the efficacy of the resulting agrochemicals.
Synthesis of Agrochemical Derivatives
The primary application of this compound in the agrochemical industry is as a precursor for more complex, biologically active molecules. The chloro and bomo groups at the 2 and 5 positions, respectively, are excellent leaving groups for nucleophilic substitution and cross-coupling reactions, enabling the attachment of various pharmacophores.
Below is a generalized workflow for the synthesis of agrochemical candidates starting from this compound.
Caption: Synthetic workflow from the core compound to an active agrochemical.
Potential Agrochemical Applications
Derivatives synthesized from this compound have demonstrated significant potential in two main areas of crop protection: weed control (herbicides) and fungal disease management (fungicides).
Herbicidal Activity
A significant class of herbicides derived from pyrimidine scaffolds functions by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately halting plant growth and causing death.[1]
The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by pyrimidine-based herbicides.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted pyrimidines utilizing the versatile building block, 5-Bromo-2-chloro-4-(methylthio)pyrimidine. This trifunctionalized pyrimidine serves as a key intermediate in the development of novel compounds for pharmaceutical and agrochemical applications, including as antiviral and anticancer agents, and as herbicides or fungicides.[1] The presence of three distinct reactive sites—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methylthio group at the 4-position—allows for a range of selective chemical transformations.
The differential reactivity of the carbon-halogen bonds is a key feature of this substrate. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[2][3][4][5] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference enables selective functionalization at the C5 position, leaving the C2-chloro and C4-methylthio groups intact for subsequent modifications.[2][4][6]
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.
Key Synthetic Transformations
A variety of synthetic strategies can be employed to selectively functionalize this compound. The following diagram illustrates the primary pathways for substitution.
Caption: Synthetic pathways for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are generally selective for the more reactive C5-bromo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and an organoboron compound.[6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (equiv.) | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | >90 |
| 2 | 1.5 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 8 | >95 |
| 3 | 1.2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | THF | 80 | 16 | >92 |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7]
-
Add the palladium catalyst (2-5 mol%) and ligand, if required.[7]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the degassed solvent system.[5]
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position.[4]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine (equiv.) | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | >90 |
| 2 | 1.1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | >85 |
| 3 | 1.3 | PdCl₂(dppf) (5) | dppf | K₃PO₄ (2.5) | THF | 80 | 24 | >88 |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), the ligand, and the base (1.5-2.5 equiv.) in a dry Schlenk flask.[8]
-
Add the degassed solvent.[8]
-
Add the amine (1.1-1.3 equiv.) to the reaction mixture.
-
Seal the flask and heat the mixture with stirring for the specified time, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling reaction enables the formation of C-C bonds using organostannane reagents.[6] Similar to other palladium-catalyzed reactions, it is expected to be selective for the C5-bromo position.[6]
Table 3: Representative Conditions for Stille Coupling
| Entry | Organostannane (equiv.) | Palladium Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin (1.1) | Pd(PPh₃)₄ (5) | Toluene | 110 | 6 | >85 |
| 2 | 2-Thienyltributyltin (1.2) | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 12 | >90 |
| 3 | Phenyltributyltin (1.1) | AsPh₃/Pd₂(dba)₃ (4) | THF | 80 | 18 | >80 |
Protocol: General Procedure for Stille Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%).[6]
-
Add an anhydrous, degassed solvent (e.g., toluene or DMF).[6]
-
Add the organostannane reagent (1.1-1.2 equiv.).[6]
-
Heat the reaction mixture to 80-110 °C with stirring.[6]
-
Monitor the progress of the reaction by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove palladium residues.[6]
-
Concentrate the filtrate, and purify the crude product by column chromatography.[6]
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, which is valuable for introducing alkynyl moieties.[8] This reaction is typically catalyzed by a combination of palladium and copper complexes.[8]
Table 4: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne (equiv.) | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (1.2) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | 60 | 8 | >90 |
| 2 | 1-Hexyne (1.5) | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3.0) | DMF | 80 | 12 | >85 |
| 3 | (Trimethylsilyl)acetylene (1.2) | PdCl₂(dppf) (2) | CuI (4) | Et₃N (2.0) | Toluene | 70 | 6 | >95 |
Protocol: General Procedure for Sonogashira Coupling
-
To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) co-catalyst (4-10 mol%).[8]
-
Add a degassed solvent such as THF or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[8]
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.[8]
-
Stir the reaction at the indicated temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens.[6] This provides a complementary method for functionalization, often at a different position than the palladium-catalyzed reactions.
Table 5: Representative Conditions for SNAr with Amines
| Entry | Nucleophile (equiv.) | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (1.1) | Ethanol | - | Reflux | 4 | ~95 |
| 2 | Morpholine (1.2) | Isopropanol | Et₃N (1.5) | Reflux | 6 | ~90 |
| 3 | Aniline (1.1) | DMF | K₂CO₃ (2.0) | 120 | 12 | ~80 |
Note: The data in this table is based on reactions with structurally similar chloro-pyrimidines and should be considered a starting point for optimization.[6]
Protocol: General Procedure for SNAr with Amines
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[6]
-
Add the amine nucleophile (1.0-1.2 equiv.).[6]
-
If required, add a base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Organotin reagents are highly toxic and should be handled with extreme care.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.[2]
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.[2]
By following these protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a diverse range of substituted pyrimidines for various applications in drug discovery and materials science.
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of pharmacologically active molecules.[2] Pyrimidine derivatives, in particular, are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents.
5-Bromo-2-chloro-4-(methylthio)pyrimidine is a versatile heterocyclic building block featuring two distinct halogen atoms, offering the potential for selective functionalization. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogens in palladium-catalyzed cross-coupling reactions.[2] In line with the general reactivity trend of organic halides (C-I > C-Br > C-Cl), the carbon-bromine bond at the C5 position is significantly more reactive than the carbon-chlorine bond at the C2 position.[3] This inherent reactivity difference allows for selective Suzuki coupling at the C5 position, leaving the C2 chloro-substituent available for subsequent transformations, thereby enabling the synthesis of diverse and complex molecular architectures. The resulting 2-chloro-4-(methylthio)-5-arylpyrimidine scaffolds are valuable intermediates for the development of novel therapeutic agents.
Principle of the Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide. For this compound, this oxidative addition occurs preferentially at the more reactive C5-Br bond.[2]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the C5-position. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating system (e.g., oil bath)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed organic solvent (and degassed water if required, typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to ensure dissolution of the reactants.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-5-aryl-4-(methylthio)pyrimidine.
Data Presentation
Table 1: Recommended Reaction Components and Conditions for Selective C5-Arylation
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | 1-5 mol%. Pd(PPh₃)₄ is a reliable starting point.[3] For challenging couplings, more advanced catalysts may be required. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents. K₃PO₄ is often a robust choice for heteroaryl halides.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is commonly used to dissolve all reactants.[3] |
| Temperature | 80 - 100 °C | Milder conditions favor selective reaction at the C-Br bond.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the palladium catalyst.[3] |
Visualizations
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals. The substrate, 5-Bromo-2-chloro-4-(methylthio)pyrimidine, offers a versatile scaffold for the synthesis of highly functionalized pyrimidine derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for selective amination, providing a strategic advantage in the synthesis of complex molecules.
Reaction Principle and Chemoselectivity
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the pyrimidine ring. The reaction proceeds via a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
A key feature of this substrate is the presence of two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Consequently, the C-Br bond at the 5-position of the pyrimidine ring is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for the selective Buchwald-Hartwig amination at the C5 position, leaving the C2-chloro substituent intact for potential subsequent transformations. Achieving high chemoselectivity is often possible by carefully selecting the palladium precursor, ligand, base, and reaction temperature.
Experimental Data
| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | High |
| p-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | Good-High |
| Cyclopropylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 90 | 18 | Moderate-Good |
| Morpholine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS (2.2) | THF | 80 | 24 | Good |
| n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 14 | High |
Note: Yields are qualitative estimates (Moderate, Good, High) based on typical outcomes for similar reactions and should be determined experimentally for specific cases.
Detailed Experimental Protocol
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with an amine at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine coupling partner to the reaction mixture via syringe. If the amine is a solid, it can be added in the first step with the other solid reagents.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-amino-2-chloro-4-(methylthio)pyrimidine derivative.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 5-bromo-2-chloro-4-(methylthio)pyrimidine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites, which allow for selective functionalization.
Application Notes
Reactivity and Regioselectivity:
This compound is an electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution. The molecule presents two potential sites for substitution: the 2-chloro and the 4-methylthio groups. General principles of SNAr reactions on halogenated pyrimidines, along with experimental evidence from analogous compounds, strongly suggest that the substitution will occur selectively at the 2-position. The chloride ion is a superior leaving group compared to the methylthiolate anion under typical SNAr conditions. The electron-withdrawing nature of the pyrimidine nitrogens and the bromo substituent further activate the C2 position for nucleophilic attack.
The 5-bromo substituent is generally less reactive towards nucleophilic aromatic substitution but is well-suited for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for a stepwise and regioselective functionalization of the pyrimidine core. This dual reactivity makes this compound a valuable scaffold for the synthesis of diverse and complex molecules.
Synthetic Utility:
The products of SNAr reactions on this compound are valuable intermediates in drug discovery. The introduction of various amine, ether, and thioether functionalities at the 2-position can significantly modulate the biological activity of the resulting compounds. These derivatives have been explored as potential kinase inhibitors, anticancer agents, and antivirals.
Reaction Pathways and Experimental Workflow
The general scheme for the nucleophilic aromatic substitution on this compound involves the displacement of the 2-chloro substituent by a nucleophile.
Caption: General SNAr Reaction Scheme.
A typical experimental workflow for these reactions is outlined below.
Caption: Experimental Workflow Diagram.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for nucleophilic aromatic substitution on 5-bromo-2-chloropyrimidine derivatives with various nucleophiles. The data is based on analogous compounds and serves as a guideline for optimizing reactions with this compound.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Analogous Substrate |
| Morpholine | - | Ethanol | 90-100 | 4-8 | 5-Bromo-4-morpholino-6-methyl-2-(methylthio)pyrimidine | 64 | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine[1] |
| Substituted Benzyl Alcohol | Cs₂CO₃ | CH₃CN/DMF (1:1) | Room Temp. | 12-24 | 2-(Benzyloxy)-5-bromopyrimidine | 85-95 | 5-Bromo-2-chloropyrimidine[2] |
| Generic Amine | Et₃N or DIPEA | Ethanol or DMF | 80-110 | 2-24 | 2-Amino-5-bromo-4-methoxypyrimidine | 70-90 | 5-Bromo-2-chloro-4-methoxypyrimidine[3] |
| Thiophenol | K₂CO₃ | Acetonitrile | Room Temp. | 1-4 | 2-(Phenylthio)pyridinium salt | ~90 | 2-Chloropyridinium salt[4] |
| Sodium Methoxide | NaH | THF | 60-80 | 4-8 | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | 70-80 | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene[5] |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound. Optimization of reaction conditions (temperature, reaction time, and choice of base and solvent) may be necessary for specific nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction with primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., ethanol, isopropanol, DMF, or dioxane)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the starting material in a suitable anhydrous solvent (5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1-1.5 equiv) to the solution.
-
Add the base (Et₃N or DIPEA, 1.5-2.0 equiv) to the reaction mixture.
-
If using a flask, equip it with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen or argon). If using a sealed tube, ensure it is properly sealed.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is volatile, remove it under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-bromo-4-(methylthio)pyrimidine derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the reaction with thiols to form 2-(alkyl/arylthio)pyrimidine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.1 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equiv) and a suitable anhydrous solvent.
-
If using K₂CO₃, add it directly to the solution. If using NaH, add it portion-wise at 0 °C to form the thiolate in situ. Stir for 15-30 minutes.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically between 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reaction with Alcohol Nucleophiles
This protocol details the reaction with alcohols to form 2-alkoxy- or 2-aryloxypyrimidine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Alcohol nucleophile (can be used as solvent or 1.1-1.5 equiv)
-
Strong base such as Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, dioxane, or the alcohol itself)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (if not the solvent) and the anhydrous solvent.
-
Carefully add the strong base (e.g., NaH) portion-wise at 0 °C to generate the alkoxide. Stir for 30 minutes at room temperature.
-
Add this compound (1.0 equiv) to the alkoxide solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the alcohol.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-chloro-4-(methylthio)pyrimidine. This versatile building block is a valuable intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, primarily at the more reactive C5 position.
Introduction to Reactivity
This compound possesses two distinct sites for cross-coupling reactions: the C5-bromo and the C2-chloro positions. In palladium-catalyzed reactions, the oxidative addition step, which is often rate-determining, follows the general reactivity trend of C-Br > C-Cl. This inherent difference allows for the chemoselective functionalization at the C5-bromo position under carefully controlled conditions, leaving the C2-chloro position available for subsequent transformations. The 4-(methylthio) group can also influence the electronic properties of the pyrimidine ring.
Key Cross-Coupling Reactions
This document outlines protocols for three key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
Data Presentation: A Comparative Overview
The following tables summarize representative reaction conditions and yields for the selective cross-coupling at the C5-position of this compound. Note that these conditions are starting points and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 85 | 16 | 80-90 |
| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 75-85 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 65 | 6 | 88-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (4) | DMF | 50 | 8 | 90-97 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | Acetonitrile | RT | 12 | 80-90 |
| 4 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA (3) | Toluene | 70 | 10 | 85-92 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.8) | THF | 80 | 16 | 88-96 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2.5) | Toluene | 105 | 24 | 82-90 |
Experimental Protocols
The following are detailed, step-by-step protocols for the key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an oxygen-free atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-2-chloro-4-(methylthio)pyrimidine.
Protocol 2: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-6 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-65 °C) and monitor by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-2-chloro-4-(methylthio)pyrimidine.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Seal the flask, remove from the glovebox (if applicable), and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-chloro-4-(methylthio)pyrimidine.
Visualized Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for the Sonogashira coupling.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(methylthio)pyrimidine is a versatile trifunctionalized heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The differential reactivity of the chloro, bromo, and methylthio groups on this starting material allows for a modular and divergent synthetic approach, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), facilitating the introduction of various amine-containing fragments that can interact with the kinase hinge region. The bromine atom at the C5 position is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the installation of a wide array of aryl and heteroaryl moieties to probe different pockets within the kinase active site. The methylthio group at the C4 position can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, or displaced by other nucleophiles under specific conditions, further expanding the chemical diversity of the synthesized inhibitors.
This document provides detailed protocols for the synthesis of a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor from this compound, based on established synthetic strategies for related pyrimidine-based kinase inhibitors.
Targeted Signaling Pathway: CDK2 in Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2) is a key member of the serine/threonine protein kinase family that plays a crucial role in regulating the G1/S phase transition of the cell cycle.[1][2] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapeutics.[3] The signaling cascade leading to the activation of CDK2 is a tightly regulated process involving cyclins and CDK inhibitors (CKIs).
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Experimental Protocols
The following protocols describe a synthetic route to a potential CDK2 inhibitor starting from this compound, followed by a method for evaluating its biological activity.
Synthetic Workflow
Caption: General workflow for the synthesis of the target CDK2 inhibitor.
Protocol 1: Synthesis of 2-((4-aminophenyl)amino)-5-bromo-4-(methylthio)pyrimidine (Intermediate 1)
This protocol outlines the selective amination at the C2 position via a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-aminophenylboronic acid pinacol ester (1.2 eq)
-
Pd2(dba)3 (0.05 eq)
-
Xantphos (0.1 eq)
-
Cs2CO3 (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, 4-aminophenylboronic acid pinacol ester, and Cs2CO3.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate vial, prepare a solution of Pd2(dba)3 and Xantphos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.
Protocol 2: Synthesis of the Final CDK2 Inhibitor via Suzuki Coupling
This protocol describes the introduction of an aryl group at the C5 position.
Materials:
-
Intermediate 1 (1.0 eq)
-
Arylboronic acid (e.g., 3-hydroxyphenylboronic acid) (1.5 eq)
-
Pd(PPh3)4 (0.1 eq)
-
Na2CO3 (2.0 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add Intermediate 1 and the arylboronic acid.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DME and the aqueous Na2CO3 solution.
-
Add Pd(PPh3)4 to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final CDK2 inhibitor.
Protocol 3: In Vitro CDK2 Kinase Inhibition Assay (Illustrative)
This protocol describes a general method to determine the inhibitory activity of the synthesized compound against CDK2 using a luminescence-based assay.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme complex
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).
-
Add 2 µL of the CDK2/Cyclin E1 enzyme solution to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near its Km for CDK2.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation (Illustrative Data)
The following tables summarize representative data for the synthesis and biological evaluation of a hypothetical CDK2 inhibitor derived from this compound.
Table 1: Synthesis and Characterization of a Hypothetical CDK2 Inhibitor
| Step | Product | Starting Material | Reaction Type | Yield (%) | Analytical Data (m/z) |
| 1 | Intermediate 1 | This compound | Buchwald-Hartwig Amination | 75 | [M+H]+ found: 298.9 |
| 2 | Final Product | Intermediate 1 | Suzuki Coupling | 68 | [M+H]+ found: 375.1 |
Table 2: In Vitro Biological Activity of the Hypothetical CDK2 Inhibitor
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Final Product | CDK2/Cyclin E1 | 85 | ADP-Glo™ Kinase Assay |
| Staurosporine (Control) | CDK2/Cyclin E1 | 15 | ADP-Glo™ Kinase Assay |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The provided protocols outline a robust synthetic strategy for accessing novel CDK2 inhibitors and a reliable method for assessing their biological activity. The modular nature of the synthesis allows for extensive SAR exploration, which is crucial for the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs. Researchers and drug development professionals can adapt these methodologies to generate and evaluate new chemical entities targeting various kinases implicated in human diseases.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 5-bromo-2-chloro-4-(methylthio)pyrimidine with terminal alkynes. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel pyrimidine derivatives as potential therapeutic agents.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction is distinguished by its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals.[1] The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the introduction of an alkynyl group at the C5-position can significantly modulate the biological activity of these molecules.[1][2]
This compound presents two distinct reactive sites for cross-coupling reactions. In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[3][4] Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position, allowing for chemoselective Sonogashira coupling at the C5 position under carefully controlled conditions.[3][5] This selective functionalization leaves the C2-chloro substituent available for subsequent transformations.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1][6]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle : A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-chloro-4-(methylthio)pyrimidine product and regenerate the active Pd(0) catalyst.
A common side reaction is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling), which is often promoted by the copper catalyst in the presence of oxygen.[7] Performing the reaction under a strictly inert atmosphere can minimize this.[7]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Glassware Preparation : Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[4]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Reagent Addition : Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.) via syringe.[4] Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.[8]
-
Reaction : Stir the reaction at the appropriate temperature (ranging from room temperature to 65-100 °C, depending on the reactivity of the alkyne) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9][10]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride.[11] Separate the organic layer.
-
Extraction : Extract the aqueous layer with the same organic solvent.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification : Purify the crude residue by column chromatography on silica gel to afford the desired 5-alkynyl-2-chloro-4-(methylthio)pyrimidine product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions used for the Sonogashira coupling of various bromo-substituted N-heterocycles, which can serve as a guide for optimizing the reaction with this compound.
| Entry | Aryl Halide (Example) | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzyloxy-5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | RT | 4 | 92 |
| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 3 | 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 90 | - | - |
| 4 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | High |
| 5 | 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High |
Note: This table is a compilation of data from similar reactions and is intended for guidance.[1][4][9][10][12] RT = Room Temperature.
Mandatory Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
- 10. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Regioselectivity in Reactions of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(methylthio)pyrimidine is a versatile heterocyclic building block valuable in medicinal chemistry and organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The pyrimidine core is a common scaffold in numerous bioactive molecules, and the strategic placement of a bromine atom, a chlorine atom, and a methylthio group allows for a diverse range of chemical transformations. Understanding the regioselectivity of this substrate is paramount for its effective use in the synthesis of complex molecular architectures.
This document provides a detailed overview of the key reactions involving this compound, focusing on the principles of regioselectivity. It includes generalized experimental protocols adapted from closely related substrates, quantitative data where available, and diagrams to illustrate reaction pathways and workflows.
Principles of Regioselectivity
The reactivity of this compound is governed by two primary factors: the inherent reactivity differences between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and the susceptibility of the C2-position to nucleophilic aromatic substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step. The general order of reactivity for aryl halides is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[2] This allows for selective functionalization at the C5-position under carefully controlled conditions, leaving the C2-chloro group available for subsequent transformations.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is an electron-deficient system, which activates attached halogen atoms towards nucleophilic attack. The chloro-substituent at the 2-position is particularly activated by the two adjacent nitrogen atoms. This makes the C2 position susceptible to displacement by nucleophiles through an SNAr mechanism.[4][5] This reactivity is often orthogonal to the palladium-catalyzed reactions, providing another avenue for selective functionalization.
The interplay between these reaction types allows for a strategic, stepwise elaboration of the pyrimidine core.
Caption: Regioselective functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to occur selectively at the more reactive C5-bromo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.[6][7]
General Reaction Scheme: this compound + Ar-B(OH)₂ → 5-Aryl-2-chloro-4-(methylthio)pyrimidine
Data Summary (Adapted from Analogous Substrates)
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective Pd(0) source.[3] |
| Ligand | PPh₃ (from catalyst) | For more challenging couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ is often a robust choice for heteroaryl halides.[3] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A biphasic system is common to dissolve both organic and inorganic reagents.[3] |
| Temperature | 80-100 °C | Optimization may be required depending on the boronic acid. |
Experimental Protocol (General Guideline)
Note: This protocol is a general starting point adapted from procedures for 5-bromo-2-chloropyrimidine and its 4-methoxy analog.[3][6] It should be optimized for the specific arylboronic acid and substrate.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds.[8] This reaction is expected to be selective for the C5-Br position.[2]
General Reaction Scheme: this compound + R₂NH → 5-(R₂N)-2-chloro-4-(methylthio)pyrimidine
Data Summary (Adapted from Analogous Substrates)
The following table summarizes typical conditions for selective Buchwald-Hartwig amination at the C5-Br position.[1][2]
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Common Pd precursors that form the active Pd(0) catalyst in situ.[1] |
| Ligand | BINAP, Xantphos, XPhos, RuPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are crucial for this transformation.[1] |
| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Anhydrous conditions are critical for success. |
| Temperature | 80-110 °C | Higher temperatures are often necessary. |
Experimental Protocol (General Guideline)
Note: This protocol is a general starting point adapted from procedures for analogous halopyrimidines.[1][2] It should be optimized for the specific amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9]
General Reaction Scheme: this compound + R-C≡CH → 5-(R-C≡C)-2-chloro-4-(methylthio)pyrimidine
Experimental Protocol (General Guideline)
Note: This protocol is based on general procedures for Sonogashira couplings of bromo-heterocycles.[1][10]
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[4] This provides a complementary method for functionalization, often at a different position than the palladium-catalyzed reactions.
General Reaction Scheme: this compound + Nu-H → 5-Bromo-2-(Nu)-4-(methylthio)pyrimidine
Experimental Protocol (General Guideline for Amination)
Note: This protocol is based on general procedures for SNAr reactions on chloropyrimidines.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.). A base such as diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 equiv.) may be added to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture with stirring. The required temperature can range from room temperature to reflux, depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and water.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling or SNAr reactions.
Conclusion
This compound is a substrate with well-defined and predictable regioselectivity. The C5-bromo position can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, while the C2-chloro position is amenable to nucleophilic aromatic substitution. This orthogonal reactivity allows for the controlled, stepwise introduction of different substituents, making it a highly valuable tool for the synthesis of complex, functionalized pyrimidines for applications in drug discovery and materials science. The protocols provided herein, adapted from closely related systems, serve as robust starting points for the development of specific synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of the versatile chemical intermediate, 5-Bromo-2-chloro-4-(methylthio)pyrimidine. This compound serves as a crucial building block in the development of a wide range of pharmaceutical and agrochemical agents.[1][2] The protocols outlined below are designed to be scalable for industrial production.
Overview of Synthetic Strategy
The primary route for the synthesis of this compound involves a two-step process starting from 5-bromo-2,4-dichloropyrimidine. The key transformation is a nucleophilic substitution of one of the chlorine atoms with a methylthio group.
Large-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures and is optimized for large-scale production.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-2,4-dichloropyrimidine | ≥98% | Commercially Available | |
| Sodium methanethiol | ≥95% | Commercially Available | Handle with caution due to odor and toxicity. |
| Anhydrous Acetonitrile | HPLC Grade | Commercially Available | Ensure dryness to prevent side reactions. |
| Dichloromethane | Reagent Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying organic phase. |
| Hexane | Reagent Grade | Commercially Available | For recrystallization. |
Experimental Protocol
A general procedure for the preparation of this compound involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methanethiol.[3]
-
Reaction Setup: In a suitable, inert reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 50 L of anhydrous acetonitrile.
-
Addition of Reactants: To the acetonitrile, add 6.5 kg (28.5 mol) of 5-bromo-2,4-dichloropyrimidine. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Thiolation Reaction: Carefully add 2.0 kg (28.5 mol) of sodium methanethiol to the reaction mixture in portions, maintaining the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, pour the mixture into 200 L of water.
-
Extraction: Extract the aqueous mixture with three portions of 50 L of dichloromethane.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by recrystallization from hexane to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | ~70% | [3] |
| Purity (by ¹H-NMR) | High | [3] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.31 (s, 1H), 2.59 (s, 3H) | [3] |
Synthesis of this compound Derivatives
The presence of bromo, chloro, and methylthio groups provides multiple reactive sites for further functionalization, making this compound a versatile intermediate for the synthesis of a wide array of derivatives.[1]
General Workflow for Derivative Synthesis
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
-
5-Bromo-2,4-dichloropyrimidine: Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium methanethiol: Highly flammable, toxic, and has a strong, unpleasant odor. Handle in a closed system or a well-ventilated fume hood with appropriate PPE.
-
Acetonitrile and Dichloromethane: Flammable and toxic. Handle in a well-ventilated area and avoid inhalation or contact with skin.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the large-scale synthesis of this compound and its subsequent derivatization. The versatility of this intermediate makes it a valuable tool for researchers and professionals in the fields of drug discovery and agrochemical development. Adherence to the outlined procedures and safety precautions will ensure efficient and safe production of these important chemical entities.
References
Application Notes and Protocols: 5-Bromo-2-chloro-4-(methylthio)pyrimidine as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-2-chloro-4-(methylthio)pyrimidine as a key intermediate in the synthesis of biologically active molecules. This versatile building block is particularly valuable in the development of kinase inhibitors, antiviral agents, and agrochemicals.[1][2]
Overview of Synthetic Applications
This compound possesses three reactive sites that can be selectively functionalized, making it an ideal scaffold for constructing complex molecular architectures. The differential reactivity of the chloro and bromo substituents, along with the potential for modification of the methylthio group, allows for a range of chemical transformations.[1]
Key reaction types include:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr by the electron-withdrawing pyrimidine ring, enabling the introduction of amines and other nucleophiles.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is well-suited for transition metal-catalyzed reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with various aryl and heteroaryl groups.[1][3][4]
-
Modification of the Methylthio Group: The methylthio group can be oxidized to sulfoxides or sulfones, or displaced by other nucleophiles, providing further avenues for structural diversification.[1][5]
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the development of kinase inhibitors, which are critical in cancer therapy.[1] The pyrimidine core can mimic the purine structure of ATP, enabling competitive binding to the ATP-binding site of kinases.[3]
Targeting Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.[6] Molecules synthesized from this compound derivatives have shown promising inhibitory activity against CDK2, often with nanomolar IC50 values.[1]
Below is a simplified diagram of the CDK2 signaling pathway and its role in cell cycle progression.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound and its derivatives.
Synthesis of this compound
This protocol describes the synthesis of the title compound from 5-bromo-2,4-dichloropyrimidine.
Reaction Scheme:
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Sodium methanethiol (NaSCH3)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile, add sodium methanethiol (1.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield the target compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature | Yield (%) |
| 5-bromo-2,4-dichloropyrimidine | Sodium methanethiol | Acetonitrile | 24 | Room Temp. | 70 |
Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyrimidine derivative with an arylboronic acid. This reaction is crucial for introducing aryl or heteroaryl moieties at the 5-position.[3][4]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K3PO4, K2CO3, 2-3 eq)[7]
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)[7]
-
Water (if using a biphasic system)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.[7]
-
Add the palladium catalyst.[7]
-
Add the degassed anhydrous solvent and water (if applicable).[7]
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction's progress using TLC or LC-MS.[7]
-
After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.[7]
Representative Quantitative Data for Suzuki Coupling of Halopyrimidines:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 70-80 | 60 |
| Pd2(dba)3 (2.5) | P(t-Bu)3 (5) | KF | THF | 50 | Moderate |
| Pd(PPh3)4 (0.5) | - | K2CO3 | 1,4-Dioxane | 100 (MW) | 71 |
Table adapted from general halopyrimidine Suzuki coupling conditions and may require optimization for the specific substrate.[7]
Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol details the regioselective substitution of the 2-chloro group with an amine, a common step in the synthesis of kinase inhibitors.[3]
Reaction Scheme:
Materials:
-
A 5-bromo-2-chloropyrimidine derivative (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) (1.0 eq)
-
Desired amine (1.1 - 1.2 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (1.5 eq)
-
Solvent (e.g., Isopropanol, Dioxane)
Procedure:
-
Dissolve the 5-bromo-2-chloropyrimidine derivative in the chosen solvent.
-
Add the amine and the base to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyrimidine derivative.
Example Quantitative Data for SNAr:
| Starting Material | Amine | Solvent | Time (h) | Temperature | Yield (%) |
| 5-bromo-2,4-dichloropyrimidine | Cyclopentylamine | Dioxane | 6 | Room Temp. | 100 (crude) |
Data from the synthesis of a related intermediate.[8]
Application in Agrochemicals
This compound and its derivatives are also key intermediates in the synthesis of agrochemicals, including herbicides and fungicides.[2][9] The pyrimidine scaffold is present in numerous commercial crop protection agents, and the specific substitutions enabled by this intermediate allow for the fine-tuning of biological activity and selectivity.[2]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its distinct reactive sites allow for selective and sequential functionalization, making it a powerful tool for medicinal chemists and researchers in agrochemical development. The protocols and data provided herein serve as a guide for the effective utilization of this important building block in the discovery and development of novel therapeutic agents and crop protection solutions.
References
- 1. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 9. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Pyrimidine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a pyrimidine substrate resulting in a consistently low yield?
A1: Low yields are a common challenge and can stem from several factors related to the specific nature of pyrimidine substrates. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and hindering the catalytic cycle.[1][2]
-
Substrate Reactivity: Chloro- and fluoropyrimidines are often less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[3][4]
-
Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for success and may not be optimized for your specific substrate.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6] These ligands can promote the formation of a highly reactive palladium(0) species and sterically shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[6]
-
-
Inert Atmosphere: Ensure a rigorously oxygen-free environment. Oxygen can lead to the formation of inactive palladium oxides and the oxidation of phosphine ligands.[7]
-
Choice of Base: The base plays a crucial role in the transmetalation step.[8]
-
Solvent System: The solvent can significantly influence the reaction's success.
Q2: I am observing significant side products in my reaction mixture. How can I minimize protodeboronation and homocoupling?
A2: Protodeboronation and homocoupling are common side reactions in Suzuki couplings, particularly with heteroaromatic substrates.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[11] It is often promoted by high temperatures and certain bases.[3]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen or when the transmetalation step is slow.[6]
Troubleshooting Steps:
-
Use High-Purity Boronic Acid: Use fresh, high-purity boronic acid to minimize impurities that could promote side reactions.[3]
-
Modify the Boron Reagent: If protodeboronation is a persistent issue, consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids. These reagents can exhibit greater stability under the reaction conditions.[11][6]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation.[6] However, this must be balanced with achieving a reasonable reaction rate.
-
Control Stoichiometry: Using a slight excess of the pyrimidine halide can sometimes minimize homocoupling of the boronic acid.[3]
-
Efficient Catalyst System: A highly active catalyst system that promotes rapid cross-coupling can outcompete the side reactions. Revisit the catalyst and ligand selection as described in Q1.
Q3: My reaction is sluggish or fails to proceed to completion, even with an appropriate catalyst system. What else can I try?
A3: If you have optimized the catalyst, ligand, base, and solvent without success, consider the following:
-
Microwave Irradiation: Microwave-assisted procedures can dramatically shorten reaction times and often improve yields, sometimes with lower catalyst loading. Reactions that are sluggish at conventional heating may proceed to completion in minutes under microwave conditions.
-
Temperature Screening: Systematically screen a range of temperatures. While higher temperatures can increase the rate of side reactions, they may be necessary to overcome the activation energy for the oxidative addition of less reactive chloropyrimidines.[6][12]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous (if required by the specific protocol).
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [3] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [3] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [3] |
Table 2: Base Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Base | Yield (%) | Notes | Source |
| K₂CO₃ | 94 | High yield obtained under optimized conditions. | [10] |
| Na₂CO₃ | 85 | Effective, but slightly lower yield than K₂CO₃. | [10] |
| K₃PO₄ | 78 | Good yield, often a strong choice for challenging couplings. | [10] |
| Cs₂CO₃ | 75 | Another strong base, comparable to K₃PO₄. | [10] |
Table 3: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Solvent | Yield (%) | Notes | Source |
| 1,4-Dioxane/H₂O | 94 | Excellent yield, a common and effective solvent system. | [10] |
| Toluene | 65 | Lower yield compared to aqueous solvent mixtures. | [10] |
| DMF | 58 | Moderate yield, can be effective but requires careful optimization. | [10] |
| Acetonitrile | 45 | Lower yield in this specific screen. | [10] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Chloropyrimidine
This is a generalized protocol and should be optimized for specific substrates.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8][13]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[13]
Microwave-Assisted Suzuki-Miyaura Coupling
Procedure:
-
To a microwave reaction vessel, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[14]
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[14]
-
After the reaction is complete, cool the vessel and perform the work-up and purification as described above.[14]
Visualizations
Caption: A workflow for troubleshooting low yields in pyrimidine Suzuki couplings.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 5-Bromo-2-chloro-4-(methylthio)pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction of 5-bromo-2,4-dichloropyrimidine with a methylthiolate source, such as sodium methanethiol. This reaction selectively displaces the chlorine atom at the C4 position of the pyrimidine ring.
Q2: What is the expected yield for this reaction?
Reported yields for the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine and sodium methanethiol in anhydrous acetonitrile are around 70%. However, yields can be affected by various factors including the purity of reagents, reaction conditions, and efficiency of the work-up and purification.
Q3: What are the primary reactive sites on the starting material, 5-bromo-2,4-dichloropyrimidine, in a nucleophilic aromatic substitution (SNAr) reaction?
In SNAr reactions with 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate formed during the reaction. Therefore, the selective substitution of the C4-chloro group is the expected outcome.
Q4: What are some potential side reactions or byproducts in this synthesis?
The primary potential byproduct is the isomeric 5-Bromo-4-chloro-2-(methylthio)pyrimidine, resulting from the nucleophilic attack at the C2 position. The formation of this isomer is generally less favorable but can be influenced by reaction conditions. Another potential side reaction is the disubstitution product, 5-bromo-2,4-bis(methylthio)pyrimidine, if an excess of the methylthiolate reagent is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.
Q5: What are the recommended purification methods for this compound?
The crude product can be purified by recrystallization from a suitable solvent, such as hexane. For higher purity, column chromatography on silica gel is an effective method. A common eluent system for related compounds is a mixture of ethyl acetate and hexane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The sodium methanethiol may have degraded due to moisture or oxidation. The 5-bromo-2,4-dichloropyrimidine may be of low purity. | - Use fresh, anhydrous sodium methanethiol. - Ensure the 5-bromo-2,4-dichloropyrimidine is pure and dry. |
| 2. Inappropriate Solvent: The solvent may not be suitable for the SNAr reaction. | - Use a polar aprotic solvent such as anhydrous acetonitrile or DMF to facilitate the reaction. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely to avoid side product formation. | |
| Formation of Significant Amounts of the C2-substituted Isomer | 1. Reaction Conditions Favoring C2 Attack: While less common, certain conditions might alter the regioselectivity. | - Maintain a moderate reaction temperature. High temperatures can sometimes lead to a loss of selectivity. - Ensure the use of a suitable solvent like acetonitrile. |
| Formation of the Disubstituted Byproduct | 1. Excess Sodium Methanethiol: Using a significant excess of the nucleophile can lead to the substitution of both chlorine atoms. | - Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of sodium methanethiol. |
| 2. Prolonged Reaction Time or High Temperature: Forcing conditions can promote the second substitution. | - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. - Avoid excessive heating. | |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product and the C2-isomer may have similar polarities, making separation by column chromatography challenging. | - Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) may improve separation. - Consider recrystallization as an alternative or additional purification step. |
| 2. Oily Product: The product may not crystallize easily if impurities are present. | - Ensure all solvent from the extraction and concentration steps is thoroughly removed. - Attempt to purify a small amount by column chromatography to obtain a seed crystal for recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5-bromo-2,4-dichloropyrimidine (1.0 eq.)
-
Sodium methanethiol (1.0-1.1 eq.)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine in anhydrous acetonitrile.
-
Add sodium methanethiol to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically after several hours, as indicated by the consumption of the starting material), pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane or by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
side reactions and byproducts in 5-Bromo-2-chloro-4-(methylthio)pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) of 5-bromo-2,4-dichloropyrimidine with a methylthiolate source, such as sodium thiomethoxide (NaSMe) or methyl mercaptan in the presence of a base.[1] The reaction selectively substitutes the chlorine atom at the C4 position of the pyrimidine ring.
Q2: What are the primary reactive sites on the starting material, 5-bromo-2,4-dichloropyrimidine?
A2: The starting material, 5-bromo-2,4-dichloropyrimidine, has two chloro-substituents at the C2 and C4 positions. In nucleophilic aromatic substitution reactions, the C4 position is generally more reactive than the C2 position.[2][3][4] This inherent reactivity difference is the basis for the regioselective synthesis of the desired product.
Q3: What are the expected side reactions and byproducts in this synthesis?
A3: The primary side reactions and potential byproducts include:
-
Isomeric byproduct: Formation of 5-bromo-4-chloro-2-(methylthio)pyrimidine due to nucleophilic attack at the C2 position.
-
Di-substituted byproduct: Formation of 5-bromo-2,4-bis(methylthio)pyrimidine if an excess of the methylthiolate reagent is used or if reaction conditions are too harsh.
-
Unreacted starting material: Residual 5-bromo-2,4-dichloropyrimidine.
-
Hydrolysis products: If water is present in the reaction, hydrolysis of the chloro groups can lead to the formation of corresponding pyrimidinone derivatives.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] By comparing the reaction mixture to the starting material and a standard of the desired product (if available), you can determine the extent of the conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of reagents. 4. Formation of multiple byproducts. | 1. Monitor the reaction by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature. The reaction is often run at room temperature or slightly elevated temperatures (e.g., 50°C).[5] 3. Use freshly prepared or properly stored sodium thiomethoxide. Ensure the solvent is anhydrous. 4. See below for controlling byproduct formation. |
| Presence of Isomeric Byproduct (5-bromo-4-chloro-2-(methylthio)pyrimidine) | The C2 position, while less reactive, can still undergo nucleophilic substitution. This is more likely at higher temperatures or with prolonged reaction times. | 1. Maintain a controlled reaction temperature. Start with room temperature and only gently heat if the reaction is sluggish. 2. Use a slight excess of the limiting reagent (typically 5-bromo-2,4-dichloropyrimidine) to favor monosubstitution. 3. The isomer can often be separated from the desired product by column chromatography. |
| Formation of Di-substituted Byproduct (5-bromo-2,4-bis(methylthio)pyrimidine) | Use of a significant excess of sodium thiomethoxide. | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.1 equivalents) of sodium thiomethoxide. 2. Add the sodium thiomethoxide solution slowly to the solution of 5-bromo-2,4-dichloropyrimidine to avoid localized high concentrations of the nucleophile. |
| Product is difficult to purify | The product and byproducts may have similar polarities. | 1. Utilize a high-resolution silica gel column for chromatography. 2. Employ a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[5] 3. Recrystallization from a suitable solvent like hexane can also be an effective purification method.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a general procedure for the nucleophilic substitution of a dichloropyrimidine.[1]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Sodium thiomethoxide (or Methyl Mercaptan and a base like Sodium Hydride)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent like DMF)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Hexane
-
Water (for workup)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.0-1.1 eq.) in anhydrous acetonitrile.
-
Slowly add the sodium thiomethoxide solution to the stirred solution of 5-bromo-2,4-dichloropyrimidine at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC/HPLC analysis indicates the consumption of the starting material.[1] Gentle heating (e.g., to 50°C) can be applied if the reaction is slow.[5]
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane or by silica gel column chromatography.[1][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | 70% | [1] |
| 1H-NMR (400 MHz, CDCl3) δ (ppm) | 8.31 (s, 1H), 2.59 (s, 3H) | [1] |
| Starting Material | 5-bromo-2,4-dichloropyrimidine | [1] |
| Reagent | Sodium methanethiol | [1] |
| Solvent | Anhydrous acetonitrile | [1] |
| Reaction Time | 24 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. This compound | 59549-51-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. joac.info [joac.info]
Technical Support Center: Purification of 5-Bromo-2-chloro-4-(methylthio)pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-2-chloro-4-(methylthio)pyrimidine and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives via column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system polarity. - Column overloading. - Irregular column packing. | - Optimize Solvent System: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on TLC. A lower polarity mobile phase will increase retention on silica gel. - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is often most effective. |
| Compound Elutes Too Quickly (Low Retention) | - Solvent system is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound Does Not Elute from the Column | - Solvent system is not polar enough. - Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. - Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, consider an alternative purification method or deactivating the silica gel with a base (e.g., triethylamine). |
| Streaking or Tailing of the Compound Band | - Compound is sparingly soluble in the mobile phase. - Adsorption to active sites on the silica gel. - Sample overloading. | - Choose a solvent system that fully dissolves the compound. - Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the mobile phase to reduce tailing. - Decrease the amount of sample loaded onto the column. |
| Cracks or Channels in the Silica Gel Bed | - Improper packing. - Running the column dry. | - Ensure the column is packed as a uniform slurry. - Never let the solvent level drop below the top of the silica gel bed. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated (too much solvent was added). - The compound is highly soluble in the chosen solvent even at low temperatures. - The solution has become supersaturated. | - Reduce Solvent Volume: Evaporate some of the solvent to concentrate the solution and attempt to cool again. - Change Solvent: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Hexane has been reported to be a suitable recrystallization solvent for this compound.[1] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Oiling Out (Formation of an Oil Instead of Crystals) | - The compound's melting point is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of your compound. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Pre-purification: If the crude material is very impure, consider a preliminary purification step like a solvent wash or a quick filtration through a plug of silica gel. |
| Low Recovery of Crystalline Product | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use Minimal Solvent: Dissolve the compound in the minimum amount of boiling solvent. - Maximize Precipitation: Cool the solution in an ice bath for a longer period to maximize crystal formation. - Keep Funnel Hot: During hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as this can cause it to boil over. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as 5-bromo-2,4-dichloropyrimidine, and potential side-products from the reaction, such as the di-substituted product where both chlorine atoms have been replaced by the methylthio group.
Q2: How do I choose the right purification technique for my compound?
A2: For solid compounds, recrystallization is often a good first choice if a suitable solvent can be found, as it is simple and can yield very pure material.[2] Column chromatography is more versatile and can be used to separate mixtures of compounds with different polarities.[3]
Q3: What is a good starting solvent system for column chromatography of these pyrimidine derivatives?
A3: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a common starting point. A typical gradient could be from 100% hexane to a mixture with increasing amounts of ethyl acetate. For 5-bromo-2-(methylthio)pyrimidine, a mobile phase of 5% ethyl acetate in hexane has been used successfully.[4]
Q4: My compound is a solid. Should I use recrystallization or column chromatography?
A4: If your compound is a solid and you can find a suitable solvent (one in which it is highly soluble when hot and poorly soluble when cold), recrystallization is often more efficient for large quantities and can provide a higher purity product in a single step. Column chromatography is generally more effective for separating complex mixtures or when a suitable recrystallization solvent cannot be found.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography. Fractions are collected and spotted on a TLC plate, which is then developed in the same solvent system used for the column. This allows you to identify which fractions contain your desired compound.
Data Presentation
The following table summarizes typical yields and purity levels that can be expected for the purification of this compound derivatives. Please note that specific results will vary depending on the exact derivative and the nature of the impurities.
| Purification Technique | Derivative | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Recrystallization | This compound | Not Specified | >98 | 70 | [1] |
| Column Chromatography | 5-bromo-2-(methylthio)pyrimidine | Crude | >98 | 75 | [4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of a this compound derivative using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the lowest polarity. If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the chromatography solvent system. Visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid this compound derivative by recrystallization.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualization
References
preventing degradation of 5-Bromo-2-chloro-4-(methylthio)pyrimidine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Bromo-2-chloro-4-(methylthio)pyrimidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary reactive sites that can be susceptible to degradation or undesired side reactions:
-
C5-Bromine: This is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[1][2]
-
C2-Chlorine: This site is also susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, although it is generally less reactive than the C5-bromine.[2] The electron-deficient nature of the pyrimidine ring activates this position.[2]
-
C4-Methylthio group: The methylthio (-SCH3) group can be a leaving group in nucleophilic substitution reactions. Its reactivity is significantly enhanced if it is oxidized to a methylsulfoxide (-SOCH3) or methylsulfone (-SO2CH3).[3]
Q2: What are the most common degradation pathways for this compound during a reaction?
A2: The most common degradation pathways include:
-
Reductive dehalogenation: Loss of the bromine or chlorine atom, replacing it with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Hydrolysis: The chloro group at the C2 position can be hydrolyzed to a hydroxyl group (forming a pyrimidone) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.
-
Oxidation of the methylthio group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents. This increases its lability as a leaving group.[3][4]
-
Ring cleavage: Under harsh acidic conditions, the pyrimidine ring itself can undergo cleavage.[5]
Q3: What is the general order of reactivity for the different leaving groups in cross-coupling reactions?
A3: For palladium-catalyzed cross-coupling reactions, the general order of reactivity for the halogens is I > Br > Cl.[1] Therefore, the bromine at the C5 position is expected to be more reactive than the chlorine at the C2 position, allowing for selective functionalization at the C5 position under carefully controlled conditions.[1]
Q4: What is the thermal stability of this compound?
A4: While specific data for this exact compound is limited, a related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, undergoes decomposition at 158-162°C.[4] Another analogue, 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, is reported to have good thermal stability with a high predicted boiling point.[6] It is advisable to maintain reaction temperatures below 120°C where possible and to monitor for decomposition at higher temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling can be attributed to several factors, including degradation of the starting material.
| Potential Cause | Troubleshooting Steps |
| Reductive Dehalogenation | - Ensure an inert atmosphere (argon or nitrogen) to prevent side reactions.[1] - Use degassed solvents.[1] - Choose a suitable palladium catalyst and ligand system; sometimes less reactive catalysts can minimize this side reaction. |
| Homocoupling of Boronic Acid | - Control the reaction temperature; lower temperatures may reduce homocoupling. - Ensure slow addition of the base. |
| Hydrolysis of the Chloro Group | - Use a non-aqueous base if possible (e.g., CsF, K3PO4). - If an aqueous base is necessary, use the minimum amount of water required and keep the reaction time as short as possible. |
| Catalyst Inactivation | - Ensure all reagents and solvents are anhydrous and of high purity. - Use fresh catalyst or a pre-catalyst that is activated in situ. |
Issue 2: Unwanted Nucleophilic Substitution
During reactions with nucleophiles, you may observe substitution at unintended positions.
| Potential Cause | Troubleshooting Steps |
| Reaction at C2-Cl instead of C5-Br | - For cross-coupling, leverage the higher reactivity of the C-Br bond by using milder reaction conditions (e.g., lower temperature, less reactive catalyst).[2] |
| Displacement of the Methylthio Group | - The methylthio group is generally a poor leaving group. However, its displacement can be facilitated by oxidation.[3] Avoid oxidizing agents in the reaction mixture. - If displacement is desired, the methylthio group can be intentionally oxidized to a sulfone to increase its reactivity.[3][7] |
| Multiple Substitutions | - Use a stoichiometric amount of the nucleophile. - Lower the reaction temperature to control reactivity. - Consider a stepwise approach where the more reactive site is functionalized first, followed by reaction at the second site under more forcing conditions. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is adapted from procedures for similar dihalopyrimidines and is designed to favor reaction at the more reactive C-Br bond.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a selective Suzuki-Miyaura coupling reaction.
Caption: Common degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine. This substrate presents unique challenges due to the presence of multiple reactive sites and a potential catalyst-poisoning sulfur moiety. This guide is intended for researchers, scientists, and drug development professionals to facilitate successful and reproducible outcomes in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound challenging?
A1: The primary difficulties arise from three key features of the substrate:
-
Multiple Reactive Sites: The molecule has two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 2-position. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for potential chemoselective functionalization.[1] However, achieving high selectivity can be challenging and is highly dependent on reaction conditions.[1]
-
Catalyst Poisoning by the Pyrimidine Nitrogens: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and slowing down or halting the catalytic cycle.[2][3]
-
Catalyst Poisoning by the Methylthio Group: The sulfur atom in the methylthio group is a known poison for palladium catalysts.[4] It can bind strongly to the metal center, inhibiting its catalytic activity.
Q2: What are the primary mechanisms of palladium catalyst deactivation in this reaction?
A2: The main deactivation pathways include:
-
Sulfur Poisoning: The methylthio group can irreversibly bind to the palladium center, leading to the formation of inactive palladium sulfides.[5]
-
Pyridine Coordination: Coordination of the pyrimidine nitrogen atoms to the palladium center can lead to catalyst inhibition.[2][3]
-
Formation of Palladium Black: Under certain conditions, the active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black.
-
Reductive Dehalogenation: A side reaction where the halide is replaced by a hydrogen atom can occur, consuming the starting material without forming the desired product.[6]
-
Homocoupling: Self-coupling of the starting material or the coupling partner can occur, reducing the yield of the desired cross-coupled product.[7]
Q3: How can I promote selective coupling at the C5-Br position over the C2-Cl position?
A3: To favor coupling at the more reactive C-Br bond, milder reaction conditions should be employed.[1] This includes using lower reaction temperatures and choosing a catalyst system that is highly active for C-Br activation but less so for C-Cl activation under the milder conditions. For example, using a standard palladium catalyst like Pd(PPh₃)₄ at a moderate temperature (e.g., 80-90 °C) will likely favor reaction at the C5 position.[1]
Q4: What are the best general starting conditions for a Suzuki coupling with this substrate?
A4: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a suitable ligand such as XPhos (4 mol%).[2]
-
Base: K₃PO₄ (2-3 equivalents).[2]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Temperature: 90-100 °C.[2]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[2]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | Catalyst Deactivation by Sulfur: The methylthio group is poisoning the palladium catalyst. | • Use a higher catalyst loading (e.g., increase from 2 mol% to 5-10 mol%).• Employ sulfur-tolerant ligands or catalyst systems. Some studies suggest that specific ligands can mitigate the poisoning effect.[8] • Consider a pre-treatment step to temporarily protect the sulfur moiety, if feasible for your synthetic route. |
| Catalyst Inhibition by Pyrimidine Nitrogens: The nitrogen atoms are coordinating to the palladium center. | • Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can favor the desired catalytic cycle over inhibitory coordination.[2] | |
| Inactive Catalyst System: The chosen catalyst is not active enough for this specific substrate. | • Screen a variety of palladium catalysts and ligands. For challenging substrates, pre-formed catalysts or catalyst systems generated in situ from a palladium source and a ligand are often more effective. | |
| Impure Reagents or Solvents: Impurities can act as catalyst poisons. | • Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.[2] | |
| Formation of Side Products | Homocoupling: The starting material or coupling partner is reacting with itself. | • Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[7] • Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) pre-catalyst before adding the coupling partners.[7] |
| Protodehalogenation: The bromo or chloro group is being replaced by a hydrogen atom. | • Ensure anhydrous conditions, as water can be a proton source.[6] • The choice of base can also influence this side reaction; consider screening different bases. | |
| Lack of Selectivity | Reaction at both C-Br and C-Cl sites: The reaction conditions are too harsh, leading to activation of the C-Cl bond. | • Lower the reaction temperature in 10 °C increments.• Reduce the reaction time.• Use a less active catalyst system that is more selective for C-Br activation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Solvent Addition: Add a degassed 4:1 v/v mixture of 1,4-dioxane and water.[1]
-
Reaction: Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Sonogashira Coupling at the C5-Position
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]
-
Inert Atmosphere: Flush the flask with an inert gas.[1]
-
Solvent and Reagent Addition: Add degassed DMF and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1]
-
Reaction: Stir the mixture at a suitable temperature (e.g., 80 °C) and monitor the reaction progress.[1]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.[1]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Potential pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting low conversion.
References
overcoming low reactivity of the C-Cl bond in 5-Bromo-2-chloro-4-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-(methylthio)pyrimidine. The focus is on overcoming the low reactivity of the C-Cl bond in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond at the 2-position of this compound less reactive than the C-Br bond at the 5-position?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][2] This trend is inversely related to the bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-Br bond more facile than to the C-Cl bond.[2] Consequently, the C-Br bond at the 5-position is more susceptible to oxidative addition than the C-Cl bond at the 2-position.[1]
Q2: Can I achieve selective reaction at the C-Cl position without reacting at the C-Br position?
A2: Achieving selectivity for the less reactive C-Cl bond in the presence of a more reactive C-Br bond is challenging. Typically, functionalization is first performed at the more reactive C-Br bond under milder conditions.[1] Subsequently, the C-Cl bond can be targeted using more forcing reaction conditions, such as higher temperatures and a more active catalyst system.[1][3]
Q3: What are the general strategies to enhance the reactivity of the C-Cl bond?
A3: To overcome the lower reactivity of the C-Cl bond, several strategies can be employed:
-
Catalyst and Ligand Selection: Utilize highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective for activating C-Cl bonds in Suzuki and Buchwald-Hartwig reactions.[3][4]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition of the C-Cl bond.[1][4] Microwave irradiation can also be an effective method for rapid and efficient heating, often leading to improved yields and shorter reaction times.[5][6]
-
Choice of Base: The selection of an appropriate base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu is commonly used.[3][7]
Q4: What are common side reactions to be aware of when working with this substrate?
A4: Common side reactions include:
-
Homocoupling: Self-coupling of the boronic acid reagent in Suzuki reactions, which can be promoted by the presence of oxygen.[4]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often exacerbated by high temperatures.[6]
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom, which can compete with the desired cross-coupling reaction.[8]
-
Reaction at the Methylthio Group: The methylthio group can potentially poison the palladium catalyst, especially in reactions involving thiophilic reagents.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C-Cl Position
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | Ensure you are using a catalyst system known to be effective for aryl chlorides. Consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3] Increase the catalyst loading if necessary.[8] |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low to promote oxidative addition at the C-Cl bond. A temperature screen, typically from 80°C to 120°C, is recommended.[3] Consider using microwave irradiation for more efficient heating.[5] |
| Inappropriate Base | The choice of base is crucial. For challenging Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] |
| Catalyst Deactivation | Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.[3][4] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[3] |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination at the C-Cl Position
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst/Ligand Combination | The oxidative addition of the C-Cl bond is often the rate-limiting step.[8] Use bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[8] Consider using a pre-formed palladium catalyst for more reliable activation.[8] |
| Insufficiently Strong Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7][8] |
| Inert Atmosphere Not Maintained | Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[8] |
| Solvent Purity | Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF. Water can interfere with the catalytic cycle.[8] |
Issue 3: Lack of Selectivity (Reaction at Both C-Br and C-Cl)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh for Selective C-Br Coupling | To favor reaction at the C-Br bond, use milder conditions. This includes lower reaction temperatures and potentially a less active catalyst system.[1] |
| Attempting C-Cl Coupling Before C-Br Functionalization | It is generally advisable to first functionalize the more reactive C-Br position and then target the C-Cl bond in a subsequent step under more vigorous conditions.[1] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for cross-coupling reactions of similar chloropyrimidine substrates. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Chloro-pyrimidines with Arylboronic Acids [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-dioxane/water (4:1) | 100 | 16 | 50-80 |
Table 2: Buchwald-Hartwig Amination of Chloro-pyrimidines [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-dioxane | 100 | 12-24 | 70-92 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | 60-85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the C-Cl Position (after C-Br functionalization)
-
Preparation: In an oven-dried Schlenk flask, combine the 5-substituted-2-chloro-4-(methylthio)pyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[3]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[3]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][10]
-
Purification: Purify the crude product by flash column chromatography.[9]
General Procedure for Buchwald-Hartwig Amination at the C-Cl Position (after C-Br functionalization)
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3][7]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[7]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add the 5-substituted-2-chloro-4-(methylthio)pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[3][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[3][9]
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, filtered, and concentrated.[3]
-
Purification: The crude product is purified by column chromatography.[3]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Pyrimidines
Welcome to the technical support center for troubleshooting palladium-catalyzed Buchwald-Hartwig amination reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is showing no or very low conversion. What are the first parameters I should check?
A1: Low or no conversion in the amination of pyrimidines is a common issue that can often be resolved by systematically evaluating the core components of the reaction. The catalyst system, reagent quality, and reaction conditions are the most critical starting points.[1]
Initial Checklist:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (argon or nitrogen). Palladium(0) catalysts are sensitive to oxygen.
-
Reagent Purity & Stoichiometry:
-
Solvent: Use anhydrous, deoxygenated solvent.[1][2] Water can deactivate the catalyst and hydrolyze the phosphine ligands. Toluene and dioxane are common choices.[1][2]
-
Amine and Pyrimidine: Verify the purity of your starting materials. Ensure the stoichiometry is correct; typically, a slight excess of the amine (1.2 equivalents) is used.[2]
-
Base: The base must be fresh and anhydrous. Sodium tert-butoxide (NaOt-Bu), a common choice, is very hygroscopic.
-
-
Catalyst System:
-
Palladium Source: Use a high-purity palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂.[1] Consider using a pre-formed palladium-ligand precatalyst for more consistent results.[1]
-
Ligand: The choice of phosphine ligand is crucial. For electron-deficient heterocycles like pyrimidines, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reaction.[1][3][4]
-
-
Temperature: These reactions often require heating, typically between 80-120 °C.[1][2] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
Q2: I'm observing significant side product formation, such as hydrodehalogenation of my pyrimidine. What causes this and how can I prevent it?
A2: Hydrodehalogenation (replacement of the halogen with a hydrogen) is a common side reaction that competes with the desired C-N bond formation. This typically occurs via β-hydride elimination from the palladium-amido complex or by other catalyst decomposition pathways.[5]
Potential Causes and Solutions:
-
Ligand Choice: The ligand plays a critical role in preventing side reactions. Bulky, electron-rich phosphine ligands can stabilize the palladium center and favor reductive elimination (the desired C-N bond formation) over β-hydride elimination.[5][6]
-
Action: Screen different ligands. If you are using a simple ligand like PPh₃, switch to a more sterically demanding biarylphosphine ligand like XPhos or RuPhos.
-
-
Base: The choice and quality of the base can influence the reaction pathway.
-
Action: If using a very strong base like NaOt-Bu, consider switching to a slightly weaker base such as K₂CO₃ or Cs₂CO₃, although this may require higher reaction temperatures.[1]
-
-
Amine Structure: Primary amines with β-hydrogens are more prone to β-hydride elimination.
-
Temperature: Excessively high temperatures can promote catalyst decomposition and side reactions.
-
Action: Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C) and monitor for conversion over a longer period.
-
Q3: My reaction works for a 4-chloropyrimidine but fails for the 2-chloro isomer. Why is there a difference in reactivity?
A3: The position of the halogen on the pyrimidine ring significantly influences its reactivity in both palladium-catalyzed couplings and SNAr reactions.[7] Generally, the reactivity order for palladium-catalyzed amination on dichloropyrimidines is C4(6) > C2.[7]
Reasoning:
-
Electronic Effects: The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens. Nucleophilic attack or oxidative addition at these positions leads to an intermediate where the negative charge can be effectively delocalized onto both electronegative nitrogen atoms, stabilizing the intermediate.[8]
-
Steric Hindrance: The C2 position is situated between both ring nitrogens, which can create more steric hindrance for the incoming palladium catalyst and amine.
Troubleshooting Strategy:
-
More Active Catalyst System: Coupling at the less reactive C2 position often requires a more active catalyst system.
-
Action: Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).
-
Action: Use a more electron-rich and bulky "fourth-generation" ligand, such as tBuXPhos or BrettPhos, which are designed to facilitate the challenging oxidative addition step.[9]
-
-
Higher Temperature: A higher reaction temperature may be required to overcome the activation barrier for the 2-chloro substrate.
Q4: I am trying to perform a selective mono-amination on a dichloropyrimidine and getting a mixture of products. How can I improve selectivity?
A4: Achieving selective mono-amination on di- or polychlorinated pyrimidines requires careful control of reaction conditions to exploit the inherent reactivity differences of the chloro positions.[10] As mentioned in Q3, the C4/C6 positions are generally more reactive than the C2 position.[7]
Strategies for Improving Selectivity:
-
Control Stoichiometry: Use the amine as the limiting reagent (e.g., 0.9-1.0 equivalents relative to the dichloropyrimidine).
-
Lower Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity for the more reactive position.
-
Choice of Ligand and Base: The catalyst system can significantly influence regioselectivity. Some ligand/base combinations show a strong preference for a specific position.[7] For example, in the amination of 6-aryl-2,4-dichloropyrimidine, certain palladium catalysts gave a >30:1 ratio for C4 substitution, whereas uncatalyzed SNAr reactions gave poor selectivity.[7]
-
Action: A systematic screening of different ligands and bases is recommended. Start with conditions known to favor mono-amination.
-
Troubleshooting Workflow
If your reaction fails, follow this systematic workflow to diagnose the issue.
Caption: A stepwise workflow for troubleshooting failed Buchwald-Hartwig reactions.
Data Presentation: Ligand & Base Screening
The choice of ligand and base is often the most critical factor for a successful reaction. The following table provides representative data for the amination of a generic 2-chloropyrimidine with a primary amine, illustrating how changing these components can dramatically affect the yield.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (1.4 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | NaOt-Bu | Toluene | 100 | < 5 |
| 2 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 45 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 110 | 75 |
| 5 | Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 80 | 92 |
| Note: Yields are illustrative and will vary based on the specific substrates used. |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol provides a robust starting point for the amination of a chloropyrimidine derivative.
Materials:
-
Chloropyrimidine derivative (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[2]
-
Phosphine ligand (e.g., a biarylphosphine like RuPhos, 2-10 mol%)[2]
-
Base (e.g., NaOt-Bu, 1.4-2.0 equivalents)[2]
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)[2]
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the chloropyrimidine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).[2]
-
Seal the tube/vial.
-
Evacuate and backfill the vessel with argon or nitrogen three times.[2]
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (if liquid) or a solution of the amine (if solid).[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[2]
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.[2]
Protocol 2: High-Throughput Ligand/Base Screening
For particularly challenging substrates, a parallel screening approach can rapidly identify optimal conditions.
Methodology:
-
Prepare a stock solution of the chloropyrimidine in the chosen solvent (e.g., dioxane).
-
Prepare a stock solution of the amine in the same solvent.
-
In a 96-well plate or an array of reaction vials inside a glovebox, dispense the required amounts of different phosphine ligands and bases into individual wells/vials.
-
Dispense the palladium precursor into each well/vial.
-
Add the chloropyrimidine and amine stock solutions to each well/vial.
-
Seal the plate/vials and place them in a parallel reactor or heating block set to the desired temperature.
-
After a set time (e.g., 12 hours), cool the block, and quench a small aliquot from each well for analysis by LC-MS to determine the relative conversion to the desired product.
Catalytic Cycle and Failure Points
Understanding the catalytic cycle helps to visualize where a reaction might be failing. The primary steps are oxidative addition, amine coordination/deprotonation, and reductive elimination.[5][10]
Caption: The Buchwald-Hartwig catalytic cycle and key potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Poor Solubility of 5-Bromo-2-chloro-4-(methylthio)pyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of reaction products derived from 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling product, a 5-aryl-2-chloro-4-(methylthio)pyrimidine, is precipitating during the reaction or workup. What can I do?
A1: Premature precipitation is a common issue due to the often crystalline and poorly soluble nature of these products. Here are several strategies to manage this:
-
Solvent Choice: While a mixture of an organic solvent and water is common for Suzuki reactions, consider using a higher boiling point, more solubilizing solvent system like 1,4-dioxane/water or DMF/water.[1][2]
-
Temperature: Maintain a sufficiently high reaction temperature (e.g., 80-110 °C) to keep the product in solution.[1]
-
Workup Modification: During the aqueous workup, perform extractions with a larger volume of a suitable organic solvent like ethyl acetate. If the product has precipitated, you may need to filter the solid before extraction and then dissolve it in a hot organic solvent for further purification.
Q2: I'm having difficulty purifying my crude product from a nucleophilic aromatic substitution (SNAr) reaction. It seems insoluble in common chromatography solvents.
A2: Poor solubility in typical chromatography eluents (e.g., hexane/ethyl acetate) is a known challenge. Consider the following:
-
Alternative Chromatography: For highly polar products, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective purification method.
-
Solvent System Modification: Try adding a small percentage of a more polar, solubilizing solvent like methanol or even a few drops of a strong solvent like DMSO or DMF to your chromatography mobile phase. However, be mindful that high concentrations of these strong solvents can affect silica gel columns.
-
Recrystallization: If chromatography is not feasible, recrystallization is an excellent alternative for purification. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Q3: What are the best general strategies for recrystallizing poorly soluble pyrimidine derivatives?
A3: Two common and effective methods are cooling crystallization and anti-solvent vapor diffusion.
-
Cooling Crystallization: This involves dissolving your compound in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.
-
Anti-Solvent Vapor Diffusion: This technique is useful for small quantities or difficult-to-crystallize compounds. The compound is dissolved in a "good" solvent and placed in a sealed chamber with a volatile "anti-solvent" (in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the good solvent, inducing crystallization. For products soluble in DMF or DMSO, using an anti-solvent like dichloromethane (DCM) has been shown to be effective.
Q4: My reaction product "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities. To address this:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil and add a small amount of additional solvent. This will lower the saturation temperature.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution(s) |
| Poor Solubility of Reactants | Use a co-solvent system such as 1,4-dioxane/water or DMF/water to ensure all reactants are in solution at the reaction temperature.[1][2] |
| Catalyst Inactivation | Ensure all reagents and solvents are anhydrous and degassed. Use fresh palladium catalyst. |
| Incorrect Base | The choice of base is critical. K₃PO₄ is often a good starting point, but others like K₂CO₃ or Cs₂CO₃ may be more effective for your specific substrate.[1] |
| Product Precipitation | If the product precipitates during the reaction, it can coat the catalyst and halt the reaction. Use a more solubilizing solvent system and maintain a higher reaction temperature. |
Issue 2: Difficulty in Product Isolation and Purification after SNAr
| Potential Cause | Recommended Solution(s) |
| Product is Insoluble in Extraction Solvent | Use a larger volume of extraction solvent and perform the extraction at a slightly elevated temperature (if the solvent is not too volatile). Consider using a stronger solvent for extraction, such as dichloromethane (DCM). |
| Product Co-elutes with Starting Material in Chromatography | Optimize the mobile phase by trying different solvent gradients or adding a modifier. If separation is still difficult, consider recrystallization. |
| Product Fails to Crystallize | The solution may not be sufficiently supersaturated. Try evaporating some of the solvent. If the compound is too soluble, add an anti-solvent. Seeding with a small crystal of the pure compound can also initiate crystallization. |
Quantitative Data
| Solvent | General Solubility of Substituted Pyrimidines | Notes |
| Dimethylformamide (DMF) | Generally Good to High | A good solvent for dissolving a wide range of pyrimidine derivatives, especially for reactions.[3] |
| Dimethyl Sulfoxide (DMSO) | Generally Good to High | Similar to DMF, often provides slightly better solubility due to its higher dielectric constant.[3] |
| Dichloromethane (DCM) | Moderate | Useful for extractions and as a solvent for less polar derivatives. |
| Tetrahydrofuran (THF) | Moderate | A common solvent for reactions and can be a component of chromatography mobile phases. |
| Acetonitrile (ACN) | Moderate | Often used in HPLC and as a reaction solvent. |
| Methanol (MeOH) | Variable | Solubility can vary greatly depending on the substituents. Can be a good recrystallization solvent for some derivatives. |
| Ethanol (EtOH) | Variable | Similar to methanol, solubility is highly dependent on the compound's structure. |
| Ethyl Acetate (EtOAc) | Variable | A common solvent for chromatography and extractions. Solubility can be limited for more polar derivatives. |
| Hexane/Heptane | Generally Poor | Typically used as an anti-solvent in recrystallizations or as the weak component in a chromatography mobile phase. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[1][4]
-
Add the palladium catalyst.[1]
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1-1.5 equivalents)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents, if the amine is used as a salt)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the amine nucleophile (and base, if necessary).
-
Heat the reaction mixture to a temperature between 80-120 °C.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water, which may precipitate the product.
-
If a precipitate forms, collect it by filtration and wash with water. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Managing Poorly Soluble Products
Caption: A general workflow for the isolation and purification of poorly soluble reaction products.
Troubleshooting Logic for Crystallization Failure
Caption: A decision tree for troubleshooting common issues when a product fails to crystallize.
EGFR Signaling Pathway
Derivatives of this compound are often investigated as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.
Caption: A simplified diagram of the EGFR signaling cascade, a common target for pyrimidine-based inhibitors.[6][7][8][9][10]
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is another important target in cancer drug development, and its activity can be modulated by pyrimidine derivatives.
Caption: An overview of the PIM-1 kinase signaling pathway, a key regulator of cell survival and proliferation.[11][12][13][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PIM1 - Wikipedia [en.wikipedia.org]
minimizing protodeboronation in Suzuki reactions of pyrimidines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in pyrimidine Suzuki reactions?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product.[1][3] The resulting protonated pyrimidine byproduct can also complicate the purification process.[1] Pyrimidine-containing boronic acids are particularly susceptible to this decomposition pathway.[4]
Q2: What factors make pyrimidine boronic acids prone to protodeboronation?
A2: The susceptibility of pyrimidine boronic acids to protodeboronation is influenced by several factors:
-
Basic Nitrogen Atoms: The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to unique decomposition pathways. The nitrogen atoms can coordinate to the palladium catalyst, potentially causing inhibition or deactivation.[4][5]
-
Positional Isomerism: The position of the boronic acid group on the pyrimidine ring significantly affects its stability and reactivity.[4] For instance, 2-pyrimidinylboronic acid is often the most challenging isomer due to the proximity of the boronic acid group to the ring nitrogen, a phenomenon analogous to the "2-pyridyl problem".[4]
-
Reaction pH: The pH of the reaction is a critical factor, as it controls the speciation of the boronic acid.[1] For some basic heteroaromatic boronic acids, a zwitterionic species can form under neutral pH conditions, which is highly reactive and can undergo rapid C-B bond fragmentation.[1][2]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: Protodeboronation can be identified by analyzing the crude reaction mixture using methods like LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a major byproduct corresponding to the protonated version of your pyrimidine boronic acid starting material (e.g., pyrimidine instead of pyrimidine-B(OH)₂).[6] This will typically be accompanied by a low yield of the desired coupled product and unreacted aryl halide.[6]
Q4: What are the key reaction parameters that influence the rate of protodeboronation?
A4: Several reaction parameters can significantly impact the extent of protodeboronation:
-
Base: The choice of base and its concentration are crucial. While necessary for the Suzuki coupling, strong bases can accelerate protodeboronation.[1][7]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[1][7]
-
Solvent: The solvent system affects the solubility of reagents and the stability of intermediates.[3] The presence of water, often used as a co-solvent, can serve as the proton source for the reaction.[1]
-
Catalyst System: The palladium catalyst and associated ligands play a critical role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3] However, some bulky phosphine ligands have also been shown to promote palladium-catalyzed protodeboronation.[6][8]
Troubleshooting Guide
Problem: High levels of the protodeboronated pyrimidine byproduct are observed.
Q: My primary product is the unwanted protodeboronated pyrimidine. Which reaction parameters should I adjust first?
A: When facing significant protodeboronation, a systematic optimization of reaction conditions is recommended. Focus on the following parameters:
-
Re-evaluate the Base: Strong bases can accelerate the cleavage of the C-B bond.[1] Consider switching to weaker inorganic bases.
-
Modify the Solvent System: The polarity of the solvent can influence the reaction outcome. For some systems, less polar solvents like 1,4-dioxane or toluene are preferable.[9] While water is often necessary, minimizing its content or running the reaction under anhydrous conditions (if the base allows) can reduce the proton source for protodeboronation.[5]
-
Lower the Reaction Temperature: High temperatures can exacerbate protodeboronation.[7] Determine if the reaction can proceed efficiently at a lower temperature (e.g., 60-80 °C) before resorting to higher temperatures or microwave heating.[1]
-
Optimize the Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the desired coupling, but may also in some cases promote protodeboronation.[5][8] Screening different ligands is often necessary to find the optimal balance for your specific substrates.
Data Presentation
Table 1: Effect of Solvent on Suzuki Coupling of 2,4-dichloropyrimidine
This table summarizes the impact of different solvents on the yield of the coupling reaction between 2,4-dichloropyrimidine and phenylboronic acid, using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base.
| Entry | Solvent | Isolated Yield (%) |
| 1 | 1,4-dioxane | 71 |
| 2 | Isopropanol | 64 |
| 3 | THF | Not specified |
| 4 | DMF | Not specified |
Data adapted from a study on the optimization of Suzuki coupling of 2,4-dichloropyrimidines. The highest yield was achieved with the less polar solvent, 1,4-dioxane.[9]
Table 2: Effect of Temperature on Suzuki Coupling of 2,4-dichloropyrimidine
This table shows the effect of reaction temperature on the yield using a 1,4-dioxane/H₂O (2:1) solvent system.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 2 | 45 |
| 2 | 80 | 2 | 65 |
| 3 | 100 | 2 | 80 |
| 4 | 120 | 2 | 80 |
| 5 | 140 | 2 | 80 |
Data adapted from a study screening reaction conditions.[9][10] While yields plateaued at 100 °C and above, higher temperatures led to the formation of side products.[9] This highlights the need to balance reaction rate with the potential for increased side reactions like protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Pyrimidine Boronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
-
Materials:
-
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, ligand, base, and pyrimidine boronic acid.[5]
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
-
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times and improve yields.[7][9]
-
Materials:
-
Procedure:
-
To a microwave reaction vessel, add the halogenated pyrimidine, aryl boronic acid, palladium catalyst, and base.[4]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[4]
-
Add the degassed solvent system via syringe.[4]
-
Place the vessel in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).[4]
-
After the reaction, cool the vessel to room temperature.[4]
-
Work up the reaction as described in Protocol 1 (steps 6-8).[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 5-Bromo-2-chloro-4-(methylthio)pyrimidine, a thorough understanding of its structural and purity profile is paramount. This guide provides a comparative overview of the key analytical techniques for the characterization of this compound, supported by experimental data from structurally related pyrimidine derivatives to establish a reliable analytical framework.
Core Analytical Techniques: A Comparative Overview
The structural elucidation and purity assessment of this compound and its analogs rely on a suite of complementary analytical methods. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Infrared (IR) Spectroscopy provides additional confirmation of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of pyrimidine derivatives.
¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Reference |
| This compound | CDCl₃ | 8.31 (s, 1H), 2.59 (s, 3H) | [1] |
| 5-Bromo-2-chloropyrimidine | - | 8.8 (s, 2H) | Spectral Database for Organic Compounds |
| 2-Chloro-4-(methylthio)pyrimidine | - | 8.35 (d, 1H), 7.05 (d, 1H), 2.55 (s, 3H) | PubChem |
¹³C NMR Data Comparison
| Compound | C2 | C4 | C5 | C6 | Other Carbons | Reference |
| 5-Bromo-2-chloropyrimidine | ~159 | ~159 | ~115 | ~159 | - | Inferred from similar structures |
| 2,4-Dichloropyrimidine | 161.4 | 161.4 | 117.9 | 157.1 | - | BenchChem |
For this compound, the C4 carbon would be significantly shielded due to the electron-donating methylthio group, while the C5 bearing the bromine would be deshielded.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅H₄BrClN₂S |
| Molecular Weight | 253.52 g/mol |
| Key Isotopic Peaks (M+) | m/z ~252, ~254, ~256 |
| Isotopic Ratio | Characteristic pattern for one Br and one Cl atom |
Mass Spectrometry Data of a Related Compound: 5-Bromo-2,4-dichloropyrimidine
| Ion | m/z |
| [M]+ | 226, 228, 230 |
| [M-Cl]+ | 191, 193, 195 |
| [M-Br]+ | 147, 149 |
The presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes results in a distinctive M, M+2, and M+4 pattern in the mass spectrum, which is a powerful diagnostic tool for confirming the presence of these halogens.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a compound and for separating it from related substances.
Comparative HPLC Parameters for Pyrimidine Derivatives
| Compound | Column | Mobile Phase | Detection |
| Halogenated Pyrimidines | C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 254 nm |
| Nucleobases and Nucleosides | C18 | Ion-pairing agent (e.g., TEAA) in Acetonitrile/Water | UV at 260 nm |
Method development for this compound would typically start with a broad gradient on a C18 column to establish the retention time and assess purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorption Frequencies for Substituted Pyrimidines
| Functional Group | Wavenumber (cm⁻¹) |
| C=N stretching (pyrimidine ring) | 1550-1650 |
| C-H stretching (aromatic) | 3000-3100 |
| C-Cl stretching | 600-800 |
| C-Br stretching | 500-600 |
| C-S stretching | 600-700 |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reproducible and reliable analytical data.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (2-5 seconds).
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Use a standard electron ionization energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
-
Data Analysis : Identify the molecular ion peak cluster and analyze the fragmentation pattern. The isotopic distribution of the molecular ion and key fragments should be compared with theoretical predictions to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : Start with a low percentage of mobile phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30 °C.
-
Detection : UV detector at 254 nm.
-
-
Data Analysis : Integrate the peak areas to determine the purity of the sample. The retention time is a characteristic property of the compound under the specific chromatographic conditions.
Visualizing the Analytical Workflow
A systematic workflow is crucial for the comprehensive characterization of a novel compound.
References
Comparative ¹H and ¹³C NMR Analysis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine and a Dichloro-Analog
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 5-Bromo-2-chloro-4-(methylthio)pyrimidine and its comparison with the structurally related 5-Bromo-2,4-dichloropyrimidine. This document provides experimental data, detailed protocols, and a visual workflow for NMR analysis.
In the field of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted pyrimidines are a class of compounds of significant interest due to their diverse biological activities. This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and a key alternative, 5-Bromo-2,4-dichloropyrimidine. The inclusion of the methylthio group at the C4 position in the target compound, in place of a chloro substituent, introduces distinct electronic and steric effects that are clearly reflected in the NMR spectra. Understanding these differences is crucial for reaction monitoring, quality control, and structure-activity relationship (SAR) studies.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 5-Bromo-2,4-dichloropyrimidine. The data is presented to facilitate a direct comparison of the chemical shifts (δ) and multiplicities.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H-6 Chemical Shift (δ ppm) | H-6 Multiplicity | -SCH₃ Chemical Shift (δ ppm) | -SCH₃ Multiplicity |
| This compound | CDCl₃ | 8.31 | Singlet (s) | 2.59 | Singlet (s) |
| 5-Bromo-2,4-dichloropyrimidine | CDCl₃ | 8.85 | Singlet (s) | N/A | N/A |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C2 (δ ppm) | C4 (δ ppm) | C5 (δ ppm) | C6 (δ ppm) | -SCH₃ (δ ppm) |
| This compound | CDCl₃ | 157.9 | 175.0 | 110.5 | 157.1 | *14.5 |
| 5-Bromo-2,4-dichloropyrimidine | CDCl₃ | 158.4 | 161.4 | 115.1 | 159.9 | N/A |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of this compound and related compounds.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for this class of compounds).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for a 5-10 mg sample, 16-64 scans are usually sufficient.
-
A relaxation delay of 1-2 seconds between scans is generally adequate for qualitative analysis.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A significantly higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship between the chemical structure and the expected NMR signals.
Caption: A generalized workflow for the NMR analysis of pyrimidine derivatives.
Caption: Logical relationship between the structure and expected NMR signals.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine Derivatives
For researchers, scientists, and drug development professionals working with novel 5-Bromo-2-chloro-4-(methylthio)pyrimidine derivatives, accurate structural elucidation and quantification are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of the primary MS-based methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting data from related compounds to inform your analytical strategy.
The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules.[1] The introduction of halogen and methylthio groups can significantly influence a compound's metabolic stability and binding affinity, making these derivatives promising candidates in drug discovery.[1] Consequently, robust analytical methods are crucial for both initial characterization and subsequent pharmacokinetic and metabolic studies.
Comparative Analysis of MS Techniques
The choice between GC-MS and LC-MS/MS for the analysis of this compound derivatives hinges on the specific physicochemical properties of the analyte and the research question at hand. While GC-MS is well-suited for volatile and thermally stable compounds, LC-MS/MS offers broader applicability, especially for more complex or polar derivatives that may be encountered in biological matrices.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase before ionization and mass analysis, often with multiple stages of mass selection. |
| Typical Analytes | Volatile and semi-volatile halogenated pyrimidines. May require derivatization for less volatile compounds. | Broad range of pyrimidine derivatives, including polar metabolites, without the need for derivatization.[2] |
| Ionization Technique | Primarily Electron Ionization (EI), providing reproducible fragmentation patterns for library matching.[3] | Primarily Electrospray Ionization (ESI), a soft ionization technique that typically yields a prominent molecular ion.[1] |
| Sensitivity | Generally offers good sensitivity, particularly in Selected Ion Monitoring (SIM) mode. | Often provides higher sensitivity and specificity, especially with Multiple Reaction Monitoring (MRM).[4] |
| Matrix Effects | Can be susceptible to matrix interference, though often less pronounced than in ESI. | Prone to ion suppression or enhancement from complex matrices, requiring careful sample preparation or use of internal standards.[5] |
| Structural Information | EI generates extensive fragmentation, which is useful for structural elucidation of unknown compounds.[3] | Tandem MS (MS/MS) allows for controlled fragmentation of a selected precursor ion, providing specific structural information. |
Anticipated Fragmentation Patterns
Understanding the fragmentation behavior of this compound derivatives is key to their identification. Due to the presence of bromine and chlorine, the molecular ion will exhibit a characteristic isotopic pattern. Electron Ionization (EI) in GC-MS is expected to induce more extensive fragmentation compared to the softer Electrospray Ionization (ESI) used in LC-MS.
Below is a table of predicted fragmentation patterns for a representative compound, this compound, based on common fragmentation pathways of related molecules.[6][7][8]
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Notes |
| [M]+• | - | Molecular ion peak cluster reflecting Br and Cl isotopes. |
| [M-CH₃]+ | •CH₃ | Loss of a methyl radical from the methylthio group. |
| [M-Cl]+ | •Cl | Loss of a chlorine radical. |
| [M-SCH₃]+ | •SCH₃ | Loss of the methylthio radical. |
| [M-Br]+ | •Br | Loss of a bromine radical. |
| [M-CH₃-CO]+ | •CH₃, CO | Subsequent loss of carbon monoxide from a fragment ion. |
Experimental Workflows and Protocols
The successful analysis of these pyrimidine derivatives relies on well-defined experimental procedures. Below are representative workflows and protocols for both GC-MS and LC-MS/MS.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the mass spectrometric analysis of novel synthetic pyrimidine derivatives.
Detailed Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methodologies used for similar volatile heterocyclic compounds.[8]
-
Sample Preparation:
-
Dissolve 1 mg of the this compound derivative in 1 mL of a high-purity volatile solvent such as ethyl acetate or methanol.
-
If quantitative analysis is required, prepare a series of calibration standards by diluting the stock solution.
-
Add a suitable internal standard to all samples and standards for accurate quantification.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established methods for the analysis of pyrimidine derivatives in various matrices.[1][9]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in methanol.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Thermo UltiMate 3000LC or equivalent.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive).[9]
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 120°C.[1]
-
Desolvation Temperature: 350°C.[1]
-
Scan Mode: Full scan for initial characterization, followed by product ion scans to determine fragmentation. For quantification, use Multiple Reaction Monitoring (MRM).
-
Alternative Analytical Techniques
While MS-based methods are powerful, other analytical techniques can provide complementary information for the characterization of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the complete structural elucidation of novel compounds, providing detailed information about the carbon-hydrogen framework and atom connectivity.[10]
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure of a compound in its crystalline form, providing precise bond lengths and angles.[10]
-
UV-VIS Spectroscopy: A rapid and sensitive method that can be developed for the quantification of pyrimidine derivatives in bulk form, particularly for quality control purposes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity and Application of 5-Bromo-2-chloro-4-(methylthio)pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromo-2-chloro-4-(methylthio)pyrimidine with other dihalopyrimidines, focusing on their performance in key synthetic transformations and their potential in the development of biologically active compounds. The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, and understanding the nuanced reactivity of these halogenated building blocks is critical for efficient and successful drug design and synthesis.
Reactivity Comparison: A Tale of Two Halogens and Strategic Substitution
The reactivity of dihalopyrimidines in common cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) is dictated by the nature of the halogen, its position on the pyrimidine ring, and the electronic influence of other substituents. This compound offers two distinct reactive sites, allowing for sequential and regioselective functionalization.
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This is due to the decreasing strength of the carbon-halogen bond, which facilitates the rate-determining oxidative addition step. Consequently, the C5-bromo position of this compound is significantly more reactive than the C2-chloro position in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the C5 position while leaving the C2-chloro group available for subsequent transformations.
The position of the halogen on the pyrimidine ring also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and therefore most susceptible to both nucleophilic attack and oxidative addition. The methylthio group at the C4 position in this compound is a key modulator of this reactivity. As an electron-donating group, it can influence the electron density of the pyrimidine ring.
The following tables summarize the comparative reactivity of this compound and other relevant dihalopyrimidines in key cross-coupling reactions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75% (at C5)[1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 0.25 | 81% (at C4)[2] |
| 5-Bromo-2,4-dichloropyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 16 | Good yields (at C5) |
Table 2: Comparative Reactivity in Sonogashira Coupling Reactions
| Pyrimidine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 6 | Good yields (at C5)[3] |
| 2,4-Dichloropyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 4 | Moderate to Good |
| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (0.02) | CuI (0.04) | DIPEA | MeCN | RT | 9-11 | Excellent[4] |
Table 3: Comparative Reactivity in Buchwald-Hartwig Amination
| Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | High (at C5)[5] |
| Aryl Bromide (general) | Secondary Amine | [Pd(allyl)Cl]₂ (4) | XPhos (16) | NaOtBu | Toluene | 110 | 24 | 61-92%[6] |
| 13α-Estrone-2-bromide | Nitroaniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 0.17 (MW) | High[7] |
Biological Activity: Scaffolds for Potent Kinase Inhibitors
Substituted pyrimidines are a well-established class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors. The ability to selectively functionalize dihalopyrimidines allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. The p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses, is a prominent target for pyrimidine-based inhibitors.
Derivatives of this compound and related dihalopyrimidines have shown significant potential as inhibitors of various kinases implicated in cancer and inflammatory diseases. The following table presents representative data for pyrimidine-based compounds, illustrating their potential as potent kinase inhibitors.
Table 4: Representative Biological Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | Assay | IC₅₀ (nM) | Cell Line | Reference |
| Pyrimidine Derivative | p38α MAPK | Enzymatic Assay | 146.2 | - | [8] |
| Pyrazolo[3,4-d]pyrimidine | - | Cytotoxicity | 17,500 | HT1080 | [9] |
| Pyrimidine-tethered chalcone | EGFR | Enzymatic Assay | 46% inhibition at 10µM | - | [10] |
| Pyrimidine-tethered chalcone | - | Cytotoxicity | 6,700 | MCF-7 | [10] |
| Thieno[2,3-d]pyrimidine | p38α MAPK | Enzymatic Assay | 904 | HCT-116 | [8] |
Signaling Pathways and Experimental Workflows
The development of potent and selective kinase inhibitors requires a systematic approach, from initial synthesis to biological evaluation. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the p38 MAPK signaling pathway, a common target for pyrimidine-based drugs.
Caption: A generalized experimental workflow for the synthesis and evaluation of pyrimidine-based kinase inhibitors.
Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrimidine-based compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of novel compounds. The following sections provide representative protocols for key reactions and assays discussed in this guide.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a dihalopyrimidine with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the dihalopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 v/v), via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a dihalopyrimidine with a terminal alkyne.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the dihalopyrimidine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by a base such as triethylamine (Et₃N, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to 60-100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a dihalopyrimidine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equivalents) to a dry reaction vessel.
-
Reagent Addition: Add the dihalopyrimidine (1.0 mmol), the amine (1.1-1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
p38α MAPK Enzymatic Assay Protocol (ADP-Glo™ Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against p38α MAPK.
-
Reagent Preparation: Dilute the p38α kinase, the substrate (e.g., a specific peptide), ATP, and the test compound to their final concentrations in the kinase buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound (or DMSO as a vehicle control), followed by the p38α kinase. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Conclusion
This compound and other dihalopyrimidines are invaluable tools in the arsenal of the medicinal chemist. The predictable and often complementary reactivity of the different halogen substituents allows for the strategic and efficient synthesis of diverse libraries of compounds. As demonstrated, these scaffolds are particularly well-suited for the development of potent kinase inhibitors. A thorough understanding of their reactivity profiles, coupled with robust biological screening, will continue to drive the discovery of novel therapeutics for a wide range of diseases.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 11. promega.com [promega.com]
A Comparative Guide to the Efficiency of Palladium Catalysts for 5-Bromo-2-chloro-4-(methylthio)pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of palladium catalysts for the cross-coupling reactions of 5-bromo-2-chloro-4-(methylthio)pyrimidine, a versatile building block in medicinal chemistry. Understanding the comparative efficiency of different catalytic systems is crucial for optimizing synthetic routes to novel compounds. This document outlines the reactivity of the substrate, presents comparative data for analogous systems, provides detailed experimental protocols for key coupling reactions, and includes visualizations of reaction workflows and catalytic cycles.
Overview of Reactivity and Chemoselectivity
This compound possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: the C5-bromo and the C2-chloro positions. The inherent reactivity of carbon-halogen bonds in such reactions generally follows the order C-I > C-Br > C-Cl.[1][2] Consequently, the C5-bromo position is significantly more reactive towards oxidative addition to a palladium(0) center than the C2-chloro position.[3] This differential reactivity allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.[1][3]
Achieving high chemoselectivity is paramount and can be controlled by judiciously selecting the palladium catalyst, ligands, and reaction conditions. Milder conditions generally favor selective coupling at the more reactive C5-bromo position.[2] For coupling at the less reactive C2-chloro site, more robust catalyst systems, often employing bulky, electron-rich phosphine ligands, and potentially higher temperatures may be necessary.[3]
Comparative Performance of Palladium Catalysts
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For the selective coupling at the C5-bromo position, traditional palladium catalysts as well as more advanced systems with bulky phosphine ligands have shown efficacy.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 8 | ~90 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~75 |
Data is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered a starting point for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Bulky, electron-rich phosphine ligands are often crucial for achieving high yields, especially with heteroaryl halides.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene or Dioxane | 100 | 12-24 | 70-90 |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | Cs₂CO₃ (1.4-2.0) | Toluene or Dioxane | 80-110 | 8-18 | 70-95 |
Data is based on the amination of structurally similar dihalogenated heterocycles and serves as a representative guide. Optimization will likely be required.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds with terminal alkynes. This reaction typically requires a copper(I) co-catalyst.
| Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 25-80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF or DMF | 25-60 | 4-10 | 65-90 |
These are general conditions; optimization is recommended for specific substrates.
Stille Coupling
The Stille coupling utilizes organostannane reagents for the formation of carbon-carbon bonds.
| Palladium Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | - | Toluene or DMF | 80-110 | 6-18 | 60-90 |
| PdCl₂(PPh₃)₂ (2) | - | LiCl | DMF/THF | 80 | 12-24 | 65-95 |
The addition of LiCl can be beneficial in Stille couplings. Organotin reagents are toxic and should be handled with care.
Experimental Protocols
The following are detailed, generalized protocols for performing cross-coupling reactions with this compound, focusing on selective functionalization at the C5 position.
Suzuki-Miyaura Coupling Protocol
This protocol is a starting point for the selective coupling at the C5-bromo position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precursor with a ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol describes a general procedure for the selective amination at the C5 position.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
Visualizations
Experimental Workflows
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The selective functionalization of this compound at the C5 position is readily achievable through various palladium-catalyzed cross-coupling reactions. The choice of the optimal catalyst system is dependent on the specific transformation. For Suzuki-Miyaura couplings, both traditional catalysts like Pd(PPh₃)₄ and more modern systems employing bulky, electron-rich ligands such as XPhos and SPhos are effective, with the latter often providing higher turnover numbers and rates. For Buchwald-Hartwig aminations, catalyst systems based on ligands like BINAP and XPhos are recommended. Standard conditions for Sonogashira and Stille couplings are also expected to be effective for this substrate. The provided protocols and comparative data for analogous systems offer a robust starting point for the development of efficient synthetic routes to novel 4-(methylthio)pyrimidine derivatives.
References
Unlocking Novel Compound Structures: A Comparative Guide to Synthesis from 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For researchers and scientists at the forefront of drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of novel compounds. 5-Bromo-2-chloro-4-(methylthio)pyrimidine stands out as a versatile and highly reactive scaffold, offering multiple points for chemical modification. This guide provides a comparative analysis of synthetic routes and biological activities of novel compounds derived from this precursor, alongside alternative methodologies, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring two distinct halogen atoms and a modifiable methylthio group, allows for a range of selective chemical transformations. This enables the generation of diverse libraries of pyrimidine derivatives, a class of compounds renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Comparative Analysis of Synthetic Strategies
The primary advantage of using this compound lies in the differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the 5-position.[2] This inherent reactivity provides a strategic advantage over less functionalized pyrimidine starting materials.
A common alternative approach involves the multi-component Biginelli reaction, which offers a straightforward, one-pot synthesis of dihydropyrimidines. While efficient for generating certain scaffolds, this method often provides less control over substitution patterns compared to the stepwise functionalization of a pre-formed pyrimidine ring like this compound.[3]
Below is a comparative table summarizing the yields of representative reactions starting from this compound and an alternative precursor.
| Target Compound Class | Starting Material | Reaction Type | Yield (%) | Reference |
| 5-Aryl-2-chloro-4-(methylthio)pyrimidine | This compound | Suzuki-Miyaura Coupling | 75-90% | [2] |
| 5-Aryl-dihydropyrimidines | Benzaldehyde, Ethyl Acetoacetate, Urea | Biginelli Reaction | 60-85% | [3] |
| 2-Amino-5-aryl-4-(methylthio)pyrimidine | 5-Aryl-2-chloro-4-(methylthio)pyrimidine | Nucleophilic Substitution | 80-95% | [4] |
| 2-Amino-dihydropyrimidines | Benzaldehyde, Ethyl Acetoacetate, Guanidine | Modified Biginelli Reaction | 65-90% | [3] |
Biological Performance of Derived Compounds
Novel compounds synthesized from this compound have shown significant promise as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[5] The ability to selectively introduce various substituents allows for the fine-tuning of inhibitory activity and selectivity against different CDK isoforms.
Here, we present a comparison of the in-vitro anticancer activity of pyrimidine derivatives obtained from different synthetic routes.
| Compound ID | Starting Material | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Pyr-A1 | This compound | CDK2 | 0.05 | MCF-7 (Breast) | [5] |
| Pyr-A2 | This compound | CDK9 | 0.02 | PANC-1 (Pancreatic) | [6] |
| DHP-B1 | Benzaldehyde derivative | Dihydropyrimidine | >10 | MCF-7 (Breast) | [3] |
| Pyr-C1 | 2,4-dichloropyrimidine | CDK4 | 0.8 | HeLa (Cervical) | [7] |
The data clearly indicates that derivatives from this compound (Pyr-A1, Pyr-A2) exhibit significantly higher potency as kinase inhibitors compared to compounds derived from alternative routes.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the selective coupling at the C5 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation
This protocol details the substitution of the chloro group at the C2 position with an amine.
Materials:
-
5-Aryl-2-chloro-4-(methylthio)pyrimidine (1.0 equiv)
-
Amine (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5-Aryl-2-chloro-4-(methylthio)pyrimidine in DMF in a sealed tube.
-
Add the amine and DIPEA to the solution.
-
Heat the reaction mixture to 120 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the residue by flash chromatography.
Visualizing the Mechanism of Action
The potent anticancer activity of many pyrimidine derivatives stems from their ability to inhibit CDKs, thereby arresting the cell cycle and inducing apoptosis in cancer cells. The following diagram illustrates a simplified CDK2 signaling pathway and the point of inhibition by a novel pyrimidine derivative.
Caption: Simplified CDK2 signaling pathway and inhibition by a novel pyrimidine derivative.
The following diagram illustrates a general experimental workflow for the synthesis and validation of novel compounds from this compound.
References
- 1. elgenelim.com [elgenelim.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-chloro-4-(methylthio)pyrimidine is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, including detailed experimental protocols and performance data, to assist in selecting the most appropriate technique for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of a wide array of pharmaceutical compounds, including pyrimidine derivatives.[1] It excels in separating non-volatile and thermally sensitive molecules, making it a versatile tool for impurity profiling. A typical Reverse-Phase HPLC (RP-HPLC) method is generally preferred for compounds like this compound.
Experimental Protocol: RP-HPLC
A generalized RP-HPLC method for the analysis of substituted pyrimidines is outlined below. Optimization of this method for the specific target compound is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically between 220-300 nm for pyrimidine derivatives).
-
Injection Volume: 10 µL.
Data Presentation: HPLC Method Performance
The following table summarizes typical performance characteristics for an HPLC method for the analysis of pyrimidine-based pharmaceutical intermediates.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC-MS can be a powerful tool for both purity assessment and the identification of volatile impurities.
Experimental Protocol: GC-MS
A general GC-MS method suitable for the analysis of halogenated heterocyclic compounds is described below. Method development and validation for the specific analyte are crucial.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability, although this may not be required for the target compound.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50 - 500 m/z.
-
Data Presentation: GC-MS Method Performance
The table below outlines the expected performance characteristics of a validated GC-MS method for the analysis of similar pharmaceutical intermediates.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
Method Comparison
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Sensitivity | High | Very High |
| Specificity | Good (UV detection), Excellent (with MS detector) | Excellent (Mass spectral data) |
| Sample Throughput | Moderate | Moderate to High |
| Instrumentation Cost | Moderate | High |
| Solvent Consumption | High | Low |
Mandatory Visualizations
HPLC Experimental Workflow
Caption: A typical workflow for purity assessment using HPLC.
GC-MS Experimental Workflow
Caption: A general workflow for purity analysis using GC-MS.
References
A Comparative Guide to Alternatives for 5-Bromo-2-chloro-4-(methylthio)pyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery, substituted pyrimidines are a cornerstone scaffold. Among these, 5-Bromo-2-chloro-4-(methylthio)pyrimidine stands out as a versatile building block, offering multiple reaction sites for diversification. However, the efficiency of a synthetic route can often be enhanced by selecting the optimal starting material. This guide provides an objective comparison of this compound with its alternatives, focusing on their performance in key cross-coupling reactions. The information presented is supported by experimental data to facilitate strategic decision-making in the synthesis of complex molecules, such as kinase inhibitors.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is a critical factor in their utility as synthetic building blocks. The general order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] This trend significantly impacts reaction conditions, with iodo-derivatives often reacting under milder conditions and shorter reaction times compared to their bromo- and chloro-counterparts.
Furthermore, the position of the halogen on the electron-deficient pyrimidine ring influences reactivity, with the general order being C4/C6 > C2 > C5.[2] For 5-substituted-2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution and cross-coupling reactions.
This guide will focus on the comparative reactivity of this compound and its key alternatives in three widely used transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of dihalopyrimidines, the choice of halogen at the 5-position can significantly influence reaction outcomes.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 | [3] |
| 5-Iodo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 80 | [4] |
Note: While direct comparative data for this compound was not available, the data for the closely related 5-bromo-2-chloro-4-methoxypyrimidine clearly illustrates the enhanced reactivity of the iodo-analog. The reaction with 2,4-dichloropyrimidine highlights the typical conditions required for less reactive chloro-substituents, often benefiting from microwave irradiation to achieve high yields in short reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halopyrimidine
A mixture of the 5-halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. The reactivity trend of halogens also holds for this transformation.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [5] |
| 2-Amino-5-chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 70 | [6] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 80 | 18 | 95 (at C4) | [5] |
Note: Direct comparative data for this compound was not found. The data for 2-amino-5-halopyridines demonstrates the generally higher yield obtained with the bromo-substituted pyridine compared to the chloro-analog under similar conditions. The reaction with 2,4-dichloropyridine shows the high efficiency of this reaction at the more reactive C4 position.
Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halopyrimidine
To a dry Schlenk tube are added the 5-halopyrimidine (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is heated to 100 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles. The enhanced reactivity of iodo- and bromo-pyrimidines is also evident in this reaction.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-methylfuran | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 65 | 6 | 80 | [3] |
| 2-Iodo-5-methylfuran | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 25 | 2 | 95 | [3] |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 25 | 3 | 88 | [7] |
Note: While data for this compound was not available, the comparison between 2-bromo- and 2-iodo-5-methylfuran clearly shows the superior reactivity of the iodo-derivative, allowing the reaction to proceed at a lower temperature with a higher yield in a shorter time. The reaction with 5-bromopyrimidine provides a relevant example of a successful Sonogashira coupling on a pyrimidine core.
Experimental Protocol: Sonogashira Coupling of a 5-Halopyrimidine
To a dry Schlenk flask are added the 5-halopyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.05 mmol). The flask is evacuated and backfilled with argon. Anhydrous THF (5 mL) and triethylamine (2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature or heated as required and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Substituted pyrimidines are privileged scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy. These compounds often target signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR and Aurora kinase pathways.[1][8]
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine Intermediates in Pharmaceutical Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a drug synthesis process. This guide provides a detailed cost-benefit analysis of using 5-Bromo-2-chloro-4-(methylthio)pyrimidine in comparison to a common alternative, 5-Bromo-2,4-dichloropyrimidine, within the context of synthesizing complex heterocyclic compounds, exemplified by the platelet aggregation inhibitor, Ticagrelor.
This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of these key intermediates based on available chemical data, cost, and their implications in multi-step synthetic routes.
Comparative Data of Pyrimidine Intermediates
The selection of a starting pyrimidine ring is a crucial first step in many synthetic pathways. The functional groups on the pyrimidine core dictate the subsequent reaction steps and overall efficiency. Below is a comparison of the physicochemical properties and market availability of this compound and a common alternative, 5-Bromo-2,4-dichloropyrimidine.
Table 1: Physicochemical Properties
| Property | This compound | 5-Bromo-2,4-dichloropyrimidine |
| CAS Number | 63810-78-6[1] | 36082-50-5[2][3][4][5][6] |
| Molecular Formula | C₅H₄BrClN₂S[1] | C₄HBrCl₂N₂[2][3][6] |
| Molecular Weight | 239.52 g/mol [1] | 227.87 g/mol [2][3][6] |
| Appearance | White to almost white powder to crystal[1] | White to yellow crystalline lumps[2] |
| Melting Point | 45 - 49 °C[1] | 29-30 °C[5] |
| Boiling Point | Not readily available | 128 °C at 15 mmHg[5] |
| Purity (Typical) | ≥ 98% (GC)[1] | ≥97.0% (GC)[2] |
Table 2: Cost Analysis
| Compound | Supplier Example | Quantity | Price (USD) | Cost per Gram (USD) |
| This compound | Sigma-Aldrich (AldrichCPR) | 50 mg | $32.70 | $654.00 |
| 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine | Dana Bioscience | 250 mg | Not specified | - |
| 5-Bromo-2,4-dichloropyrimidine | TCI America (via Fisher Scientific) | 5 g | $33.90 | $6.78 |
| 5-Bromo-2,4-dichloropyrimidine | Thermo Scientific Chemicals | 1 g | $34.90 | $34.90 |
| 5-Bromo-2,4-dichloropyrimidine | Sigma-Aldrich | 5 g | Not specified | - |
Note: Prices are subject to change and may vary between suppliers and regions. The listed prices are for research-scale quantities and were accessed in late 2023.
Application in the Synthesis of Ticagrelor: A Case Study
Ticagrelor is a potent antiplatelet drug, and its synthesis involves the construction of a triazolo[4,5-d]pyrimidine core.[7][8][9] While direct synthesis routes using this compound are not extensively documented in readily available literature, we can analyze a common synthetic pathway that utilizes a related dichlorinated pyrimidine to understand the potential advantages and disadvantages.
A frequently cited precursor for Ticagrelor is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[10] For the purpose of this comparison, we will consider a key synthetic transformation where a diamine precursor is cyclized to form the triazole ring, a common strategy in the synthesis of such molecules.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a triazolo[4,5-d]pyrimidine core, highlighting the position of the pyrimidine intermediate.
Experimental Protocol: A Key Step in Ticagrelor Synthesis
The following protocol is adapted from a documented synthesis of a Ticagrelor intermediate, showcasing the formation of the triazole ring from a pyrimidine diamine precursor.
Synthesis of 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
This procedure involves the diazotization of a pyrimidine diamine intermediate to form the triazole ring.
-
Dissolution: 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4- pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1 ,3-dioxol-4-yl]oxy]ethanol (50 g, 0.12 mol) is dissolved in dichloromethane (DCM, 275 ml) and acetic acid (58 g, 0.97 mol).[11]
-
Cooling: The solution is cooled to a temperature of 0-5°C.[11]
-
Addition of Nitrite: A solution of sodium nitrite (8.94 g, 0.13 mol) in water (26 ml) is added dropwise, maintaining the temperature between 0-5°C.[11]
-
Reaction: The reaction mixture is stirred at 0-5°C for 2 hours.[11]
-
Workup: 15% brine (250 ml) is added, and the mixture is stirred at 0-10°C for 30 minutes. The layers are then separated to yield the desired triazolo[4,5-d]pyrimidine intermediate in the organic phase.[11]
Comparative Synthetic Pathways
The choice of the initial pyrimidine intermediate dictates the synthetic strategy. Below are diagrams illustrating a documented pathway for Ticagrelor synthesis and a hypothetical route using this compound.
Documented Synthetic Pathway for Ticagrelor
This pathway starts with a dichloronitropyrimidine derivative.
Hypothetical Pathway Using this compound
This hypothetical pathway leverages the bromo- functionality for a cross-coupling reaction.
Cost-Benefit Analysis
5-Bromo-2,4-dichloropyrimidine (and related compounds):
-
Cost: Significantly lower cost per gram, making it highly suitable for large-scale synthesis.[2] The established supply chain contributes to its cost-effectiveness.
-
Benefits:
-
Well-established reactivity, with extensive literature on its use in nucleophilic substitution reactions.
-
The two chloro- substituents offer differential reactivity, allowing for sequential substitutions.
-
Its use in established, multi-step syntheses (like for Ticagrelor) is well-documented, providing reliable protocols and yield expectations.[10][12]
-
-
Drawbacks:
-
Syntheses often require more steps, such as the introduction and subsequent reduction of a nitro group to enable triazole formation, which can lower the overall yield.[10][13]
-
The use of hazardous reagents like phosphorus oxychloride for its synthesis from barbituric acid derivatives can be a concern for process safety and environmental impact.
-
This compound:
-
Cost: The current market price for research quantities is substantially higher than for the dichloro- alternative, which would be a significant barrier for large-scale production.
-
Benefits:
-
The presence of three distinct functional groups (bromo, chloro, and methylthio) offers the potential for more direct and varied synthetic strategies, such as leveraging the bromo- group for metal-catalyzed cross-coupling reactions.
-
The methylthio group can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group, providing additional synthetic flexibility.
-
Could potentially lead to shorter synthetic routes by avoiding steps like nitration and reduction.
-
-
Drawbacks:
-
Lack of extensive documentation for its use in the synthesis of complex molecules like Ticagrelor means that significant process development and optimization would be required.
-
The high cost is a major impediment to its use as a starting material in a commercial manufacturing process.
-
The scalability of its own synthesis is not as well-established as for simpler dichloropyrimidines.
-
Conclusion
For the synthesis of molecules like Ticagrelor on an industrial scale, starting materials related to 5-Bromo-2,4-dichloropyrimidine or 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine remain the more viable option. Their low cost, established supply chains, and well-documented reaction pathways provide a reliable and economically feasible route for manufacturing.
This compound , while offering intriguing possibilities for novel synthetic strategies due to its versatile functionalization, is currently hampered by its high cost and the lack of established, optimized protocols for its use in complex syntheses. It remains a valuable tool for medicinal chemists in the discovery phase for creating diverse libraries of compounds and exploring new synthetic methodologies. However, for it to become a viable alternative in process chemistry, a more cost-effective synthesis for the intermediate itself would need to be developed.
Researchers and drug development professionals must weigh the long-term economic viability and process robustness of established routes against the potential for innovation and shorter, more elegant syntheses offered by newer, more complex building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2,4-dichloropyrimidine 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 5-Bromo-2,4-dichloropyrimidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]
- 12. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-chloro-4-(methylthio)pyrimidine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Bromo-2-chloro-4-(methylthio)pyrimidine, a halogenated heterocyclic compound. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not available. The hazard information presented here is based on data from closely related compounds, such as 5-bromo-2-(methylthio)pyrimidine and 5-bromo-2-chloropyrimidine. Therefore, a conservative approach to handling and disposal is strongly recommended. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Hazard Identification and Safety Data
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The following table summarizes key data for this compound and a closely related compound.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂S | [4] |
| Molecular Weight | 239.52 g/mol | [4] |
| GHS Hazard Statements (Anticipated) | H302, H314/H315, H318/H319, H335 | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[1][5]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[5]
-
Waste Segregation:
-
Container Selection:
-
Use a dedicated, compatible, and sealable container for all waste. Polyethylene containers are often preferred for hazardous waste.[8]
-
Ensure the container is in good condition, free from leaks or rust.
-
-
Waste Collection:
-
Solid Waste: Collect any contaminated lab supplies, such as gloves, weighing paper, and pipette tips, in the designated hazardous waste container.[5] Avoid creating dust during transfer.[1]
-
Unused Product: If disposing of the pure compound, it should be treated as hazardous waste.[1]
-
Contaminated Solutions: Collect any solutions containing this compound in a designated halogenated organic solvent waste container.[5]
-
-
Container Labeling:
-
Label the hazardous waste container clearly and accurately as soon as the first waste is added.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory.[5]
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This must be handled by a licensed hazardous waste disposal company.[1][5]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate cleanup is crucial.
-
Ensure Ventilation: If not already, work within a chemical fume hood or a well-ventilated area.[5]
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material to contain the spill.[5]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[5]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste following the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. CAS 63810-78-6 | 5-Bromo-4-chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for 5-Bromo-2-chloro-4-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-chloro-4-(methylthio)pyrimidine. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a halogenated pyrimidine derivative that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Immediate precautionary measures include avoiding contact with skin and eyes, preventing dust formation and inhalation, and ensuring adequate ventilation.[2]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂S |
| Molecular Weight | 239.52 g/mol |
| Appearance | White to off-white solid |
| Hazard Statements | H302, H315, H319, H332, H335 |
| Precautionary Statements | P202, P261, P280 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected before use and must meet appropriate standards (e.g., NIOSH in the US or EN in the EU).
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact which can cause irritation. For prolonged contact, consider double-gloving.[2][3][4] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and long pants, with closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved N95 or higher particulate respirator is required. | Protects against inhalation of harmful dust or vapors that may cause respiratory irritation.[1][5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize exposure and contamination during the handling of this compound.
1. Preparation:
- Ensure the Safety Data Sheet (SDS) for this compound is readily accessible.
- Verify that a chemical fume hood is available and functioning correctly.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare all required equipment and reagents before handling the compound.
2. Weighing:
- Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
- Use a disposable weighing dish to avoid cross-contamination.
- Handle the solid with care to prevent generating dust.
3. Transfer:
- When transferring the compound, keep containers sealed as much as possible.
- If dissolving in a solvent, add the solvent to the container with the pyrimidine derivative slowly to avoid splashing.
4. Work-Up:
- Perform all reactions and subsequent work-up procedures within a chemical fume hood.
- Maintain a clean and organized workspace to prevent accidental spills.
5. Decontamination:
- After handling, decontaminate all surfaces, glassware, and equipment. A thorough wipe-down with an appropriate solvent followed by soap and water is recommended.[7]
- Dispose of contaminated disposable items as hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Alert:
- Immediately alert others in the vicinity.
- If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate safety personnel.
2. Assess the Spill:
- From a safe distance, assess the extent of the spill and the associated hazards.
3. Secure the Area:
- Restrict access to the spill area.
- Ensure adequate ventilation, preferably by using a chemical fume hood if the spill is contained within it.
4. Cleanup Procedure:
- For Solid Spills: Gently cover the spill with an inert absorbent material to avoid creating dust.[8][9] Moisten the absorbent with a suitable solvent if necessary to prevent airborne particles.[10] Carefully sweep the mixture into a designated hazardous waste container.
- For Liquid Spills (if dissolved): Cover the spill with an inert absorbent material such as vermiculite or sand.[8] Work from the outside of the spill inwards to contain it.
- Once absorbed, use non-sparking tools to collect the material into a sealable, labeled hazardous waste container.
5. Decontaminate:
- Thoroughly decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[7]
- Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All waste containing this compound, including contaminated PPE, weighing paper, and absorbent materials, must be segregated as halogenated organic waste .[11][12][13]
- Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[14]
2. Designated Containers:
- Use only compatible, properly sealed, and clearly labeled containers for waste collection.[12]
3. Container Labeling:
- Label waste containers with the full chemical name, "Waste: this compound," and the appropriate hazard symbols.
4. Secure Storage:
- Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[15]
5. Final Disposal:
- Disposal must be handled by a licensed hazardous waste disposal company.
- The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[2]
- Never dispose of this chemical down the drain or in regular trash.
References
- 1. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 2. droppe.com [droppe.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. northwestern.edu [northwestern.edu]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. blog.edvotek.com [blog.edvotek.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. scienceready.com.au [scienceready.com.au]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
